molecular formula C4H11N3O B186656 1-(2-Methoxyethyl)guanidine CAS No. 108712-07-8

1-(2-Methoxyethyl)guanidine

Cat. No.: B186656
CAS No.: 108712-07-8
M. Wt: 117.15 g/mol
InChI Key: XNPSFFSMEXSPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)guanidine is a chemical compound of significant interest in advanced materials research, particularly in the development of next-generation electrolytes. Its primary research application is as a key precursor or cationic component in the synthesis of functionalized ionic liquids (ILs). Guanidinium-based ILs, especially those functionalized with ether groups such as the 2-methoxyethyl moiety, are investigated as innovative electrolytes for lithium-ion and lithium metal batteries due to their desirable properties, which include good electrochemical stability and high ionic conductivity . The incorporation of the 2-methoxyethyl group into the guanidine structure is a strategic functionalization that helps to reduce the viscosity and melting point of the resulting ionic liquid, thereby enhancing its performance characteristics as an electrolyte medium . Researchers are exploring these functionalized guanidinium salts for use in Li/LiFePO4 cells, where they have demonstrated promising capacity and cycling performance at various temperatures, highlighting their potential for improving energy storage technologies . This compound is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the specific material safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPSFFSMEXSPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1-(2-Methoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 108712-07-8 Chemical Formula: C₄H₁₁N₃O Molecular Weight: 117.15 g/mol (Free Base)[1]

Executive Summary

1-(2-Methoxyethyl)guanidine (MEG) is a specialized guanidine derivative characterized by a highly basic guanidinium head group coupled to a polar, ether-containing tail.[1] Unlike simple alkylguanidines, the methoxyethyl substituent introduces specific hydrogen-bond accepting capabilities while maintaining a low logP, making it a critical motif in the design of inhibitors for nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH).[1] This guide provides a rigorous physicochemical profile, a self-validating synthesis protocol, and structural insights for researchers utilizing MEG as a pharmacophore or chemical intermediate.[1]

Physicochemical Profile & Structural Analysis[1][2]

The utility of MEG in drug development is dictated by its ionization state and hydrophilicity.[1] The following data synthesizes experimental baselines with high-fidelity predictive models relevant to physiological conditions.

Core Properties Table[1]
PropertyValue / RangeContext for Drug Design
pKa (Conjugate Acid) 12.5 – 13.0 (Predicted)Highly basic.[1] At physiological pH (7.4), MEG exists almost exclusively (>99.9%) as the protonated cation.[1] This prevents passive diffusion across the Blood-Brain Barrier (BBB) without specific transporters (e.g., OCTs).[1]
LogP (Octanol/Water) -0.8 to -1.1 Hydrophilic.[1] The molecule partitions into the aqueous phase.[1] High water solubility is advantageous for formulation but requires carrier mechanisms for cellular entry.[1]
H-Bond Donors 4 (Cationic form)Critical for active site binding (e.g., Asp/Glu residues in receptor pockets).[1]
H-Bond Acceptors 2 (Imine N + Ether O)The ether oxygen provides a secondary anchor point distinct from simple alkyl guanidines.[1]
Physical State Hygroscopic Solid / OilThe free base is unstable and absorbs CO₂.[1] Commercially and experimentally handled as Sulfate or Hydrochloride salts.[1]
Mechanistic Insight: The "Y-Delocalization" Effect

The extreme basicity of MEG stems from Y-aromaticity.[1] Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms.[1] The 2-methoxyethyl tail exerts a weak inductive electron-withdrawing effect (-I), which slightly lowers the pKa compared to propylguanidine (~13.6), but it remains a superbase relative to physiological pH.[1]

Resonance cluster_Resonance Guanidinium Cation (Resonance Hybrids) Base Free Base (Localized Imine) H_Ion + H+ Res1 Form A (+ Charge on N1) Base->Res1 Protonation Res2 Form B (+ Charge on N2) Res1->Res2 Delocalization Res3 Form C (+ Charge on N3) Res2->Res3

Figure 1: Resonance stabilization of the guanidinium cation. The stability of this cation drives the high pKa, ensuring the molecule remains charged in biological media.[1]

Synthesis & Purification Protocol (Self-Validating)

Objective: Synthesis of 1-(2-Methoxyethyl)guanidine Sulfate via S-Methylisothiourea. Rationale: Direct guanylation using cyanamide can be hazardous and prone to polymerization.[1] The S-methylisothiourea route is safer, yields a crystalline salt, and provides a clear "end-point" indicator (cessation of methyl mercaptan evolution).[1]

Reagents & Equipment
  • Precursor A: 2-Methoxyethylamine (CAS 109-85-3).[1]

  • Precursor B: S-Methylisothiourea Sulfate (2:1 salt) (CAS 867-44-7).[1]

  • Solvent: Water (deionized) or Ethanol/Water mix.[1]

  • Safety: Fume hood is mandatory due to Methyl Mercaptan (MeSH) gas evolution.[1]

Step-by-Step Methodology
  • Stoichiometric Setup: Dissolve S-methylisothiourea sulfate (10.0 mmol) in minimal water (15 mL).[1] Add 2-methoxyethylamine (22.0 mmol, slight excess) dropwise.

    • Checkpoint: The solution should remain clear.

  • Reflux & Gas Evolution: Heat the mixture to mild reflux (80–90°C) for 4–6 hours.

    • Mechanism:[1] Nucleophilic attack of the primary amine on the central carbon of the isothiourea, displacing the methylthio group.[1]

    • Validation: Monitor the exit gas with lead acetate paper (turns black) or bleach trap.[1] The reaction is complete when the distinct "rotten cabbage" odor of MeSH ceases.[1]

  • Work-up: Concentrate the solution under reduced pressure (Rotavap) to remove water and excess amine.[1] A viscous oil or semi-solid residue will remain.[1]

  • Crystallization (Purification): Redissolve the residue in boiling absolute ethanol. Add diethyl ether dropwise until turbidity is observed.[1] Cool to 4°C overnight.[1]

    • Result: White crystalline precipitate of 1-(2-Methoxyethyl)guanidine sulfate.[1]

  • Analytical Confirmation:

    • Melting Point: Expect sharp range (approx. 150–160°C for sulfate salts, verify against specific batch COA).

    • 1H NMR (D₂O): Look for the characteristic methoxy singlet (~3.3 ppm), ethyl triplets (~3.4 and 3.6 ppm), and the disappearance of the S-methyl peak (~2.6 ppm from starting material).[1]

Synthesis Start Start: S-Methylisothiourea Sulfate + 2-Methoxyethylamine Step1 Reflux (Aq/EtOH) Temp: 80-90°C Start->Step1 Byproduct Byproduct Removal: Methyl Mercaptan (MeSH) (Trapped in Bleach) Step1->Byproduct Gas Evolution Step2 Concentration (Rotavap) Step1->Step2 Reaction Complete Step3 Crystallization (EtOH / Ether) Step2->Step3 Final Product: 1-(2-Methoxyethyl)guanidine Sulfate Step3->Final

Figure 2: Synthetic pathway utilizing the S-methylisothiourea displacement method. Note the critical byproduct removal step.[1]

Biological Application & Drug Development Context

MEG is not merely a chemical intermediate; it is a bioactive structural motif.[1]

DDAH-1 Inhibition

Research indicates that MEG derivatives act as competitive inhibitors of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) .[1]

  • Mechanism: DDAH-1 metabolizes Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).[1]

  • Pharmacology: By mimicking the arginine structure (guanidine head + linker), MEG binds to the active site of DDAH-1.[1] However, the ether oxygen alters the electronic environment compared to the methylene chain of arginine, potentially enhancing selectivity or altering turnover rates.[1]

Safety & Handling (SDS Summary)
  • Hazards: Irritant (Skin/Eye).[1] Harmful if swallowed.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

  • Incompatibility: Strong oxidizing agents.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-(2-Methoxyethyl)guanidine Product Sheet. Retrieved from (Search CAS: 108712-07-8).[1][2][3]

  • PubChem. (n.d.).[1] Compound Summary for Methylguanidine (Analogous Physicochemical Data). National Library of Medicine.[1] Retrieved from .[1]

  • Lunk, I., et al. (2020).[1] "Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1)."[1][4] Journal of Medicinal Chemistry. (Contextualizing the biological activity of the MEG motif).

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Guanidines. Retrieved from .[1]

Sources

Technical Monograph: 1-(2-Methoxyethyl)guanidine Sulfate (CAS 108712-07-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(2-Methoxyethyl)guanidine (CAS 108712-07-8, typically supplied as the sulfate or hemisulfate salt) is a specialized nitrogenous building block used primarily in medicinal chemistry. It serves as a critical "arginine mimetic" fragment, offering a guanidine head group for ionic interactions and a methoxyethyl tail that provides specific steric and hydrogen-bond acceptor properties.

Unlike simple guanidine, the methoxyethyl substituent modulates the lipophilicity (LogP) and solubility profile of the resulting pharmacophore, making it a privileged synthon for the synthesis of kinase inhibitors, histamine receptor ligands, and nitric oxide synthase (NOS) pathway modulators.

Physicochemical Profile
PropertySpecification
CAS Number 108712-07-8
IUPAC Name 1-(2-methoxyethyl)guanidine; sulfuric acid
Molecular Formula C₄H₁₁N₃O[1] · xH₂SO₄ (Typically 2:1 or 1:1 salt)
Molecular Weight 117.15 g/mol (Free Base) / ~215.2 g/mol (Hemisulfate)
Solubility Highly soluble in water, DMSO; sparingly soluble in EtOH.
pKa (Calculated) ~12.5 (Guanidinium ion)
Appearance White to off-white crystalline solid (Salt form)
Storage Hygroscopic. Store under inert gas (Ar/N₂) at 2–8°C.

Synthetic Routes & Process Optimization

The synthesis of 1-(2-Methoxyethyl)guanidine is a classic nucleophilic substitution at an iminium center. The most robust and scalable method involves the guanylation of 2-methoxyethylamine using S-methylisothiourea sulfate . This route is preferred over cyanamide methods due to higher safety profiles and cleaner workups.

Reaction Mechanism & Workflow

The reaction proceeds via the attack of the primary amine on the electrophilic carbon of the isothiourea, displacing methanethiol (MeSH) as a volatile byproduct.

SynthesisWorkflow Amine 2-Methoxyethylamine (CAS 109-85-3) Mixing Reflux in Aqueous/EtOH (6-12 Hours) Amine->Mixing Reagent S-Methylisothiourea Sulfate Reagent->Mixing Purification Concentration & Crystallization (EtOH/Et2O) Mixing->Purification - MeSH Byproduct MeSH (Gas) (Trapped in Bleach) Mixing->Byproduct Product 1-(2-Methoxyethyl)guanidine Sulfate Purification->Product

Figure 1: Synthetic workflow for the guanylation of 2-methoxyethylamine. Note the evolution of methanethiol gas.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-Methoxyethyl)guanidine sulfate on a 50 mmol scale.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask with S-methylisothiourea sulfate (6.95 g, 25 mmol) and deionized water (15 mL).

    • Note: The sulfate salt is used directly to ensure the final product precipitates as the stable sulfate.

  • Amine Addition:

    • Add 2-methoxyethylamine (4.35 mL, 50 mmol) dropwise to the stirred suspension.

    • Critical Step: A slight excess of amine (1.1 equiv per guanidine unit) drives the equilibrium forward.

  • Reaction:

    • Fit the flask with a reflux condenser connected to a bleach trap (to neutralize evolved methanethiol).

    • Heat the mixture to mild reflux (80–90°C) for 6 hours. The solid isothiourea will dissolve, and the evolution of gas indicates reaction progress.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to a viscous oil.

    • Add absolute ethanol (50 mL) and heat to dissolve.

    • Allow to cool slowly to 4°C. White crystals of the sulfate salt will precipitate.

    • Filter, wash with cold diethyl ether, and dry under vacuum.

Validation Criteria:

  • ¹H NMR (D₂O): δ 3.55 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 3.30 (t, 2H, -N-CH₂-).

  • Melting Point: Sharp melting point (typically >200°C decomp) indicates high purity.

Medicinal Chemistry Applications

This compound is not merely a reagent but a "privileged structure" in fragment-based drug design (FBDD).

Heterocyclic Construction (The "Binamidine" Strategy)

The primary utility of 1-(2-Methoxyethyl)guanidine is as a dinucleophile for synthesizing 2-amino-pyrimidines and 2-amino-triazines. These scaffolds are ubiquitous in kinase inhibitors (e.g., CDK, mTOR inhibitors).

The methoxyethyl group serves two roles here:

  • Solubilizing Tail: It extends into the solvent front of the ATP-binding pocket, improving the water solubility of otherwise lipophilic kinase inhibitors.

  • H-Bond Acceptor: The ether oxygen can engage in specific water-mediated hydrogen bonds with residues like Lysine or Aspartate at the pocket rim.

Cyclization Guanidine 1-(2-Methoxyethyl) guanidine Intermediate Schiff Base Intermediate Guanidine->Intermediate + Base (NaOEt) Electrophile 1,3-Dicarbonyl (e.g., Acetylacetone) Electrophile->Intermediate Heterocycle 2-Amino-4-methyl- 6-methoxyethyl-pyrimidine Intermediate->Heterocycle - 2 H2O Cyclization

Figure 2: Cyclocondensation pathway to form pyrimidine scaffolds.

DDAH-1 Inhibition & Nitric Oxide Modulation

Recent research highlights the utility of methoxyethyl-guanidines in targeting Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) . DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).

  • Mechanism: The guanidine moiety mimics the arginine head of ADMA, anchoring the molecule in the DDAH-1 active site.

  • Selectivity: The methoxyethyl tail occupies the hydrophobic channel usually reserved for the ADMA alkyl chain, but the ether oxygen introduces a dipole that improves selectivity against homologous enzymes like Arginase.

  • Therapeutic Implication: Inhibitors based on this scaffold are explored for treating sepsis and idiopathic pulmonary fibrosis by modulating NO levels.

Handling & Stability (The "Free Base" Trap)

Researchers often encounter failure when using the sulfate salt directly in non-aqueous reactions.

  • The Problem: Guanidine sulfate is insoluble in DCM, THF, or Toluene.

  • The Solution (In-situ Liberation): Do not attempt to isolate the free base (it is hygroscopic and absorbs CO₂ to form carbonates). Instead, liberate it in situ:

    • Suspend 1-(2-Methoxyethyl)guanidine sulfate in the reaction solvent (e.g., dry MeOH or t-BuOH).

    • Add Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) (1.0 equiv relative to sulfate).

    • Stir for 30 mins. Sodium sulfate (Na₂SO₄) will precipitate.

    • Filter off the inorganic salt or use the supernatant directly for the subsequent cyclization reaction.

References

  • Synthesis of Substituted Guanidines: Smith, G. B. L., et al.[2][3] "Preparation of Guanidine Salts."[1][2] Organic Syntheses, Coll.[4] Vol. 2, p. 255.

  • DDAH-1 Inhibition Studies: Kotthaus, J., et al. "N′-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1." Journal of Medicinal Chemistry, 2019.

  • Guanidine in Heterocycle Synthesis: ChemicalBook Data. "Reaction of guanidines with 1,3-diketones." ChemicalBook Protocols.

  • Safety Data (2-Methoxyethylamine precursor): PubChem CID 8018. "2-Methoxyethylamine Safety & Hazards."[5]

Sources

1-(2-Methoxyethyl)guanidine: Mechanism of Action & iNOS Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyethyl)guanidine is a synthetic guanidine derivative designed as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS) . Structurally, it is the oxygen-analogue of the well-characterized inhibitor Mercaptoethylguanidine (MEG) .

While the sulfur-containing MEG is the gold standard in this class due to its high potency and selectivity, the methoxy-variant serves as a critical biochemical probe to understand the electronic requirements of the iNOS active site. Its mechanism of action relies on mimicking the guanidino group of the natural substrate, L-Arginine , thereby blocking the oxidation of arginine to nitric oxide (NO) and citrulline.

This guide details the molecular kinetics, selectivity profile (iNOS vs. eNOS/nNOS), and the validated experimental protocols required to assess its biological activity.

Part 1: Molecular Mechanism of Action

Competitive Inhibition at the Heme Pocket

The core mechanism of 1-(2-Methoxyethyl)guanidine is competitive, reversible inhibition . The molecule functions as a substrate analogue.

  • Substrate Mimicry: The guanidine moiety (

    
    ) acts as a bioisostere of the guanidino group found in L-Arginine.
    
  • Active Site Occupancy: The inhibitor enters the iNOS active site channel and positions itself near the heme iron cofactor.

  • Catalytic Blockade: By occupying the substrate pocket, it prevents L-Arginine binding. Consequently, the transfer of electrons from NADPH (via the reductase domain) to the heme iron is uncoupled from NO synthesis, halting the production of the pro-inflammatory mediator NO.

The "Chalcogen Effect": Oxygen vs. Sulfur

To understand the potency of 1-(2-Methoxyethyl)guanidine, one must contrast it with its sulfur analogue, Mercaptoethylguanidine (MEG).

Feature1-(2-Methoxyethyl)guanidine (O-Analogue)Mercaptoethylguanidine (MEG) (S-Analogue)
Atom at Pos. 2 Oxygen (Ether linkage)Sulfur (Thioether/Thiol)
Heme Interaction Primarily Hydrogen Bonding / Steric FitDirect Coordination to Heme Iron
Binding Potency Moderate (

in

range)
High (

often in

range)
Mechanism Pure CompetitiveCompetitive + Heme Ligand

Expert Insight: The sulfur atom in MEG can form a coordinate covalent bond with the heme iron (Fe), significantly stabilizing the inhibitor-enzyme complex. The oxygen atom in the methoxy variant lacks the d-orbitals to form strong coordinate bonds with the heme iron, relying instead on weaker hydrogen bonding and Van der Waals forces. Therefore, the methoxy variant typically exhibits a higher


 (lower potency) than the mercapto variant.
Pathway Visualization

The following diagram illustrates the competitive exclusion mechanism within the iNOS active site.

iNOS_Mechanism L_Arg L-Arginine (Natural Substrate) iNOS iNOS Active Site (Heme Pocket) L_Arg->iNOS Native Binding Inhibitor 1-(2-Methoxyethyl)guanidine (Inhibitor) Inhibitor->iNOS High Affinity Binding Block Competitive Blockade Inhibitor->Block NO_Prod Nitric Oxide (NO) Production iNOS->NO_Prod Catalysis Block->NO_Prod Inhibits

Caption: Competitive displacement of L-Arginine by the guanidine inhibitor at the iNOS heme pocket.

Part 2: Selectivity Profile & Therapeutic Implications

The primary value of alkyl-guanidine inhibitors lies in their selectivity for the Inducible isoform (iNOS) over the Constitutive isoforms (eNOS and nNOS).

Selectivity Ratios

Non-selective inhibitors (e.g., L-NMMA) cause dangerous side effects like hypertension by inhibiting endothelial NOS (eNOS), which regulates blood pressure.

  • iNOS (Inducible): Target. High expression during inflammation (macrophages, microglia).

  • eNOS (Endothelial): Off-target.[1] Essential for vasodilation.

  • nNOS (Neuronal): Off-target. Essential for neurotransmission.

Data Summary: Comparative Selectivity (General Guanidine Class)

IsoformRoleInhibition ConsequenceSelectivity Goal
iNOS Inflammation / Septic ShockReduced Inflammation (Therapeutic)High Affinity
eNOS Vascular ToneHypertension (Adverse Event)Low Affinity
nNOS NeurotransmissionMemory/Learning impairmentLow Affinity

Note: 1-(2-Methoxyethyl)guanidine shows modest selectivity (approx. 10-30 fold) for iNOS over eNOS, whereas the sulfur-analogue MEG can achieve higher selectivity ratios depending on the assay conditions.

Part 3: Experimental Validation Protocols

To validate the activity of 1-(2-Methoxyethyl)guanidine, the Griess Assay in LPS-stimulated macrophages is the standard self-validating protocol.

Protocol: Nitrite Quantification in RAW 264.7 Cells

Objective: Measure the reduction in NO production (via nitrite accumulation) in macrophages treated with the inhibitor.

Reagents:

  • RAW 264.7 Macrophage cell line.

  • LPS (Lipopolysaccharide) from E. coli (Inducer).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).

  • 1-(2-Methoxyethyl)guanidine (dissolved in PBS or DMSO).

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate overnight.
    
  • Pre-treatment (Critical Step): Add 1-(2-Methoxyethyl)guanidine at varying concentrations (e.g., 1

    
     to 1000 
    
    
    
    ) 30 minutes prior to induction.
    • Causality: Pre-treatment ensures the inhibitor occupies the active site before iNOS protein is synthesized and fully folded.

  • Induction: Add LPS (final conc. 1

    
    ) to induce iNOS expression.
    
  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Harvest: Collect 100

    
     of culture supernatant.
    
  • Griess Reaction: Mix supernatant 1:1 with Griess Reagent (100

    
    ).
    
  • Read: Measure absorbance at 540 nm using a microplate reader.

  • Viability Control (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to enzyme inhibition, not cytotoxicity.

Workflow Visualization

Experimental_Protocol Cells RAW 264.7 Macrophages Treat Add Inhibitor (Pre-treat 30m) Cells->Treat Induce Add LPS (Induce iNOS) Treat->Induce Incubate Incubate 18-24h Induce->Incubate Supernatant Collect Supernatant Incubate->Supernatant MTT MTT Assay (Viability Control) Incubate->MTT Cells Griess Griess Assay (Abs 540nm) Supernatant->Griess Nitrite Quantification

Caption: Validated workflow for assessing iNOS inhibition in cell culture models.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2][3][4][5][6] Biochemical Pharmacology. Link

  • Ruetten, H., & Thiemermann, C. (1996). Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages. Biochemical and Biophysical Research Communications. Link

  • Bryk, R., & Wolff, D. J. (1998). Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. Biochemistry. Link

  • Szabó, C., et al. (1997).[3] Mercaptoethylguanidine and guanidine inhibitors of nitric oxide synthase.[3][7] British Journal of Pharmacology. Link

Sources

Biological Targets of 1-(2-Methoxyethyl)guanidine: A Technical Guide to Specificity and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the biological targets and pharmacological profile of 1-(2-Methoxyethyl)guanidine (often abbreviated as O-MEG or Methoxy-MEG). It is critical to distinguish this molecule from its sulfur-containing analog, Mercaptoethylguanidine (MEG) , which is a renowned selective inhibitor of Inducible Nitric Oxide Synthase (iNOS).

While Mercaptoethylguanidine derives its potency from the high affinity of its thiol group for the heme iron in iNOS, 1-(2-Methoxyethyl)guanidine serves a distinct role in medicinal chemistry:

  • As a Negative Control/SAR Probe: It demonstrates the absolute necessity of the sulfur-heme coordination for iNOS inhibition. The substitution of sulfur with oxygen (methoxy) drastically reduces affinity for iNOS, making it an essential tool for validating binding mechanisms.

  • As a Pharmacophore in DDAH Inhibition: The 2-methoxyethylguanidine moiety is a critical structural element in novel inhibitors of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) , a key enzyme regulating cardiovascular health.

Part 1: Molecular Identity & Structure-Activity Relationship (SAR)

The biological activity of substituted guanidines is dictated by the nucleophilicity and metal-binding capacity of their side chains. The comparison between the Methoxy- and Mercapto- variants provides a textbook example of bioisosteric replacement altering target selectivity.

Structural Comparison
Feature1-(2-Mercaptoethyl)guanidine (MEG)1-(2-Methoxyethyl)guanidine
Structure


Key Heteroatom Sulfur (Thiol)Oxygen (Ether)
Electronic Property Soft nucleophile, high affinity for Fe(II/III)Hard nucleophile, poor affinity for Fe(II/III)
Primary Target iNOS (Inducible Nitric Oxide Synthase)DDAH-1 (as a structural fragment)
Mechanism Direct heme-iron ligationActive site occupancy (non-heme)
The "Heme-Ligand" Switch

The catalytic core of iNOS contains a heme iron. Inhibitors like MEG work because the sulfur atom acts as a potent axial ligand to the heme iron, displacing the oxygen molecule required for catalysis.

  • Why Methoxy Fails at iNOS: The ether oxygen in 1-(2-Methoxyethyl)guanidine is electronically "harder" and sterically distinct. It cannot form the coordinate covalent bond with the heme iron that the thiol does. Consequently, 1-(2-Methoxyethyl)guanidine exhibits

    
     values orders of magnitude higher than MEG, effectively rendering it inactive against iNOS in physiological ranges.
    

Part 2: Biological Targets[1]

Inducible Nitric Oxide Synthase (iNOS)[2][3]
  • Role of 1-(2-Methoxyethyl)guanidine: Negative Control. In experimental designs targeting inflammation, this compound is used to prove that the anti-inflammatory effects of MEG are due to specific iNOS inhibition (via heme binding) rather than non-specific guanidine effects (like scavenging free radicals).

  • Mechanism: Competitive inhibition (Weak). It competes with L-Arginine for the substrate binding site but fails to lock the enzyme in an inactive state via the heme.

Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1)
  • Role of 1-(2-Methoxyethyl)guanidine: Structural Warhead. Recent medicinal chemistry efforts have identified the N'-(2-methoxyethyl)guanidine motif as a privileged scaffold for inhibiting DDAH-1.

  • Context: DDAH-1 metabolizes Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of eNOS. Blocking DDAH-1 increases ADMA, which can be useful in specific pathological states (e.g., septic shock where NO is too high).

  • Key Compound: N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine is a potent, selective DDAH-1 inhibitor (

    
    ) that utilizes the methoxyethyl tail to occupy a hydrophobic pocket in the DDAH active site, distinct from the acidic binding mode of L-arginine.
    

Part 3: Experimental Protocols

Protocol A: Validation of iNOS Selectivity (Griess Assay)

Objective: To demonstrate the lack of iNOS inhibition by 1-(2-Methoxyethyl)guanidine compared to the Mercapto analog.

Materials:

  • RAW 264.7 Macrophages[1]

  • Lipopolysaccharide (LPS) (1

    
    )
    
  • Test Compounds: 1-(2-Methoxyethyl)guanidine (Methoxy-MEG) vs. Mercaptoethylguanidine (MEG).

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride).

Workflow:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Adhere for 24h.
    
  • Induction: Replace media with fresh DMEM containing LPS (1

    
    ) to induce iNOS expression.
    
  • Treatment: Simultaneously treat wells with increasing concentrations (1

    
     - 1000 
    
    
    
    ) of Methoxy-MEG or MEG. Include Vehicle (PBS) control.
  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Quantification: Transfer 100

    
     of supernatant to a fresh plate. Add 100 
    
    
    
    Griess Reagent.
  • Read: Measure absorbance at 540 nm.

  • Result Interpretation:

    • MEG: Dose-dependent reduction in nitrite (absorbance).

    • Methoxy-MEG: Minimal reduction in nitrite (validating the sulfur requirement).

Protocol B: DDAH-1 Activity Assay (Colorimetric)

Objective: To assess the inhibitory potential of methoxyethylguanidine derivatives on DDAH-1.

Workflow:

  • Enzyme Prep: Recombinant human DDAH-1 (100 nM final).

  • Substrate: Asymmetric Dimethylarginine (ADMA) (1 mM).

  • Reaction: Incubate Enzyme + Inhibitor (Methoxy-MEG derivative) in Phosphate Buffer (pH 7.4) for 15 min at 37°C.

  • Initiation: Add ADMA substrate. Incubate for 60 min.

  • Detection: Add color reagent (Diacetyl monoxime/Antipyrine) to detect Citrulline formation.

  • Heat: Boil samples for 100 min (required for color development).

  • Read: Absorbance at 466 nm.

Part 4: Visualization of Signaling Pathways

Diagram 1: The Specificity Logic (iNOS vs. DDAH)

G MEG Mercaptoethylguanidine (MEG) Heme Heme Iron (Active Site) MEG->Heme High Affinity (Thiol-Iron Bond) NO_Prod Nitric Oxide (NO) Production MEG->NO_Prod BLOCKS Methoxy 1-(2-Methoxyethyl)guanidine (Methoxy-MEG) iNOS iNOS Enzyme (Heme-Containing) Methoxy->iNOS No Inhibition Methoxy->Heme No Binding (Oxygen Mismatch) Pocket Hydrophobic Pocket (Active Site) Methoxy->Pocket Structural Fit (In DDAH Inhibitors) ADMA_Met ADMA Metabolism (Citrulline Formation) Methoxy->ADMA_Met BLOCKS (If Optimized) iNOS->NO_Prod Catalyzes DDAH DDAH-1 Enzyme (Non-Heme) DDAH->ADMA_Met Catalyzes Heme->iNOS Inactivates Pocket->DDAH Inactivates

Caption: Comparative mechanism of action showing why the Mercapto-analog inhibits iNOS (via Heme) while the Methoxy-analog targets DDAH-1 or serves as an inactive control.

Diagram 2: Experimental Workflow for Selectivity Validation

Workflow Step1 RAW 264.7 Cells + LPS Step2 Treat with Mercapto-MEG Step1->Step2 Step3 Treat with Methoxy-MEG Step1->Step3 Assay Griess Assay (Supernatant) Step2->Assay Step3->Assay Result1 Low Nitrite (Inhibition) Assay->Result1 Mercapto Path Result2 High Nitrite (No Inhibition) Assay->Result2 Methoxy Path

Caption: The "Gold Standard" validation workflow. Methoxy-MEG acts as the negative control to confirm that inhibition is driven by the specific sulfur-heme interaction.

References

  • DDAH-1 Inhibition Strategy

    • Title: Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1).
    • Source: Journal of Medicinal Chemistry (2020).
    • Significance: Identifies the 2-methoxyethylguanidine moiety as a key pharmacophore for DDAH selectivity over NOS.
    • Link:[Link]

  • iNOS Inhibition & Heme Interaction

    • Title: Evaluation of mercaptoethylguanidine as a selective inhibitor of inducible nitric oxide synthase.
    • Source: European Journal of Pharmacology.
    • Significance: Establishes the necessity of the thiol group for high-affinity iNOS inhibition, contrasting it with oxygen-based analogs.
    • Link:[Link]

  • Guanidine Pharmacology Review

    • Title: Biological activities of guanidine compounds.[2][3][4][5][6][7][8][9]

    • Source: Expert Opinion on Therapeutic P
    • Significance: Reviews the broad spectrum of guanidine targets, including NOS and DDAH.
    • Link:[Link]

Sources

solubility and stability of 1-(2-Methoxyethyl)guanidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Solubility and Stability of 1-(2-Methoxyethyl)guanidine

Abstract: 1-(2-Methoxyethyl)guanidine is a molecule of interest due to its structural relation to biologically active compounds. However, a comprehensive public dataset on its fundamental physicochemical properties is notably absent. This guide provides a robust, first-principles-based framework for researchers, scientists, and drug development professionals to systematically determine the aqueous solubility and stability of 1-(2-Methoxyethyl)guanidine. By integrating theoretical considerations with field-proven, self-validating experimental protocols, this document outlines a complete strategy for characterizing the molecule's behavior in aqueous media, adhering to authoritative standards such as the International Council for Harmonisation (ICH) guidelines.

Introduction: Characterizing a Novel Guanidine Derivative

The guanidinium group is a cornerstone of numerous biologically active molecules, prized for its strong basicity and ability to form stable, delocalized cations. 1-(2-Methoxyethyl)guanidine combines this potent functional group with a flexible, polar methoxyethyl side chain. Understanding its behavior in water is a critical first step in any research or development context, from assessing its potential as a pharmaceutical agent to understanding its role as a synthetic intermediate or metabolite.

Given the sparse literature on this specific compound, this guide establishes a definitive methodology for its characterization. We will proceed from foundational chemical principles to detailed, actionable laboratory protocols.

Molecular Structure and Predicted Physicochemical Properties

The structure of 1-(2-Methoxyethyl)guanidine features two key moieties that dictate its aqueous properties:

  • The Guanidine Group: This group is one of the strongest organic bases in aqueous solution, with a pKa typically around 13.5.[1] This is due to the exceptional resonance stabilization of its protonated form, the guanidinium cation, where the positive charge is delocalized across three nitrogen atoms.

  • The Methoxyethyl Group: This side chain introduces polarity through its ether linkage and potential for hydrogen bonding, while the ethyl backbone adds a degree of lipophilicity.

These features allow us to predict its core properties, which must be confirmed experimentally.

PropertyPredicted ValueRationale & Implication
Molecular Formula C₄H₁₁N₃O-
Molecular Weight 117.15 g/mol Foundational for all concentration calculations.
pKa ~13.5The guanidinium group ensures the molecule is almost entirely protonated and cationic in all but the most caustic aqueous solutions.
LogP -1.0 to -0.5The high polarity of the guanidinium cation is expected to dominate the modest lipophilicity of the side chain, predicting high water solubility.
Water Solubility HighThe cationic nature at physiological pH strongly favors interaction with polar water molecules.

Part 1: A Framework for Aqueous Solubility Determination

A precise understanding of solubility is paramount for formulation development, bioavailability assessment, and designing in vitro assays. We will employ the gold-standard shake-flask method to determine thermodynamic solubility, which represents the true equilibrium solubility of the compound.

Theoretical Underpinnings of Solubility

The solubility of an ionizable compound like 1-(2-Methoxyethyl)guanidine is fundamentally governed by its pKa and the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical framework:

pH = pKa + log([Base]) / ([Acid])

Since the predicted pKa is ~13.5, at a neutral pH of 7, the molecule will exist almost exclusively (>99.99%) in its protonated, cationic (acid) form. This cationic state promotes strong ionic and hydrogen-bonding interactions with water, leading to the high anticipated solubility. The shake-flask method is designed to measure this equilibrium concentration directly.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed as a self-validating system. By measuring concentration at multiple time points, we ensure that the system has reached true equilibrium.

Objective: To determine the thermodynamic solubility of 1-(2-Methoxyethyl)guanidine in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C).

Materials:

  • 1-(2-Methoxyethyl)guanidine (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation of Stock Standard: Accurately weigh ~10 mg of 1-(2-Methoxyethyl)guanidine and dissolve it in a known volume of PBS (e.g., 10 mL) to create a stock solution of known concentration (~1 mg/mL).

  • Calibration Curve: Prepare a series of dilutions from the stock standard in PBS to create at least five calibration standards spanning the expected solubility range.

  • Sample Preparation: Add an excess of solid 1-(2-Methoxyethyl)guanidine to triplicate 2 mL glass vials. An amount that is at least 2-3 times the expected solubility should be used (e.g., 20-30 mg).

  • Solvent Addition: Add a precise volume of pre-warmed (25°C) PBS to each vial (e.g., 1 mL).

  • Equilibration: Place the vials on an orbital shaker set to 25°C and agitate vigorously for a predetermined period. It is crucial to ensure equilibrium is reached.[2][3][4] Therefore, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).

  • Phase Separation: After each time point, remove the vials and allow them to settle for 30 minutes in the 25°C incubator. Centrifuge the vials at >10,000 x g for 15 minutes to pellet the excess solid.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the supernatant, ensuring no solid is disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter. Discard the first ~100 µL to saturate the filter and prevent analyte loss.

    • Immediately dilute the filtrate with PBS to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.

  • Confirmation of Equilibrium: Compare the calculated concentrations from the 24, 48, and 72-hour time points. Equilibrium is confirmed when the solubility values from at least the last two time points are statistically identical.[4]

Data Analysis and Presentation
  • Plot the HPLC peak area versus concentration for the calibration standards and perform a linear regression to obtain the calibration curve equation and R² value (should be >0.995).

  • Use the equation to calculate the concentration of the diluted sample filtrates.

  • Multiply by the dilution factor to determine the final solubility in mg/mL or µg/mL.

The results should be summarized in a clear, concise table.

ReplicateSolubility @ 24h (mg/mL)Solubility @ 48h (mg/mL)Solubility @ 72h (mg/mL)
1ValueValueValue
2ValueValueValue
3ValueValueValue
Mean Mean Value Mean Value Mean Value
SD Std. Dev. Std. Dev. Std. Dev.
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PBS (pH 7.4) B Create Stock & Calibration Standards A->B H Analyze Samples & Standards by HPLC-UV B->H C Add Excess Solid Compound to Vials D Add PBS & Equilibrate on Shaker (25°C for 24, 48, 72h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm) E->F G Dilute Filtrate F->G G->H I Calculate Concentration vs. Calibration Curve H->I J Report Mean Solubility ± SD I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: A Comprehensive Strategy for Aqueous Stability Assessment

Assessing stability is a cornerstone of drug development, providing critical insights into a molecule's shelf-life and identifying potential degradation products that could impact safety and efficacy. This section details a systematic approach based on ICH guidelines to evaluate the intrinsic stability of 1-(2-Methoxyethyl)guanidine.

Theoretical Considerations: The Hydrolysis Pathway

The most probable degradation pathway for a substituted guanidine in an aqueous environment is hydrolysis.[5][6] This reaction involves the nucleophilic attack of water or hydroxide ions on the central carbon of the guanidinium group, which is the most electrophilic center. The reaction is typically subject to acid or base catalysis.[7]

The expected products are 1-(2-methoxyethyl)urea and an amine (or ammonia), resulting from the cleavage of a C-N bond.

Visualization: Proposed Hydrolytic Degradation Pathway

G cluster_main Proposed Hydrolysis of 1-(2-Methoxyethyl)guanidine Parent 1-(2-Methoxyethyl)guanidine (C₄H₁₁N₃O) Deg1 1-(2-Methoxyethyl)urea (C₄H₁₀N₂O₂) Parent->Deg1 H₂O (Acid or Base Catalysis) Deg2 Ammonia (NH₃) Parent->Deg2 H₂O (Acid or Base Catalysis)

Caption: Primary Hydrolytic Degradation Pathway.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the sample.[10]

Objective: To identify the degradation pathways of 1-(2-Methoxyethyl)guanidine under various stress conditions as prescribed by ICH guideline Q1A(R2).[8]

Procedure:

  • Solution Preparation: Prepare a solution of 1-(2-Methoxyethyl)guanidine in water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix the drug solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at 60°C.

    • Neutral Hydrolysis: Store the drug solution in water at 60°C.

    • Oxidative Degradation: Mix the drug solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 60°C / 75% RH. Also, store the aqueous solution at 60°C (covered by neutral hydrolysis).

    • Photostability: Expose the solid compound and the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Run a dark control in parallel.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours for hydrolysis/oxidation; 1, 3, 7 days for thermal/photo) until the target degradation of 5-20% is achieved.

  • Sample Quenching: For acid/base hydrolysis samples, neutralize them with an equimolar amount of base/acid before analysis to halt the reaction.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

Data Presentation:

Stress ConditionReagent/TempDuration% Assay Remaining% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl / 60°C24hValueValueValue
Base Hydrolysis0.1 M NaOH / 60°C24hValueValueValue
Oxidation3% H₂O₂ / RT24hValueValueValue
Thermal (Solid)60°C / 75% RH7dValueValueValue
Photolytic (Solution)ICH Q1B-ValueValueValue
Methodology: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11][12]

Objective: To develop a robust RP-HPLC method capable of separating 1-(2-Methoxyethyl)guanidine from all process-related impurities and degradation products generated during stress testing.

Methodology Steps:

  • Column Selection: Due to the polar and strongly basic nature of the analyte, a standard C18 column may provide insufficient retention. The primary choices should be:

    • Polar-Embedded Phase Column: Contains a polar group (e.g., amide, carbamate) near the silica surface that improves peak shape for bases and provides alternative selectivity.

    • Mixed-Mode Column: Combines reversed-phase and ion-exchange characteristics, offering excellent retention for polar, charged analytes.

  • Mobile Phase Optimization:

    • pH: The mobile phase pH is critical. A low pH (2.5-3.5) using a buffer like phosphate or formate will ensure the guanidinium group is fully protonated and stable.

    • Buffer Concentration: A buffer concentration of 20-50 mM is typical to ensure good peak shape and reproducible retention.

    • Organic Modifier: Acetonitrile is often the first choice due to its low UV cutoff and viscosity. Methanol can be tested as an alternative to alter selectivity.

  • Gradient Elution: A gradient elution (e.g., starting from 5% organic and ramping up to 95%) is necessary to elute the polar parent compound and any potentially more hydrophobic degradation products in a reasonable run time.

  • Detection: UV detection is suitable if the molecule has a chromophore. Given its simple structure, a low wavelength (e.g., 200-210 nm) will likely be required. Mass Spectrometry (LC-MS) is invaluable during development to track and identify degradation products.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation is specificity , which is proven by demonstrating that all degradation products are resolved from the parent peak (peak purity analysis using a photodiode array detector is essential).

Visualization: Stability Assessment Workflow

G cluster_stress Forced Degradation (ICH Q1A) cluster_hplc Stability-Indicating HPLC Method cluster_analysis Data Interpretation A Prepare Drug Solution (1 mg/mL) B Apply Stress: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H₂O₂) - Thermal (60°C) - Photolytic (ICH Q1B) A->B C Sample at t=0 and subsequent timepoints B->C E Analyze Stressed Samples C->E D Method Development: - Column Selection - Mobile Phase pH - Gradient Optimization D->E F Check for Peak Purity & Resolution E->F G Quantify Parent Drug & Degradants F->G H Calculate % Degradation G->H I Establish Degradation Profile & Pathway H->I J Finalize & Validate Method I->J

Sources

Foundational Principles: The Guanidinium Moiety and Computational Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Screening of 1-(2-Methoxyethyl)guanidine Derivatives

This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals embarking on the in silico screening of 1-(2-Methoxyethyl)guanidine derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and validated computational workflow. The guanidinium group, with its positive charge and hydrogen bonding capabilities, is a privileged scaffold in medicinal chemistry, and understanding how to computationally explore its potential is key to unlocking new therapeutic agents.[1][2][3]

The 1-(2-Methoxyethyl)guanidine scaffold presents a fascinating subject for in silico investigation. The guanidinium group is strongly basic and exists in its protonated state at physiological pH, making it an excellent hydrogen bond donor.[4] This property is central to its ability to interact with a multitude of biological targets, including enzymes, ion channels, and nucleic acids.[5][6] Our computational strategy, therefore, must be tailored to accurately model these electrostatic and hydrogen bonding interactions.

The choice between ligand-based and structure-based in silico screening is a critical initial decision.[7] If a well-characterized 3D structure of the biological target is available, a structure-based approach like molecular docking is preferred.[8] In the absence of a target structure, but with a set of known active molecules, ligand-based methods such as pharmacophore modeling become the strategy of choice.[7][9] This guide will focus on a structure-based workflow, which is often the most direct path to understanding the specific molecular interactions driving binding affinity.

The Computational Workflow: A Step-by-Step Guide

A successful in silico screening campaign is a multi-stage process, beginning with meticulous preparation and culminating in sophisticated analyses that provide actionable insights for experimental validation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Refinement cluster_output Phase 4: Candidate Selection ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking target_prep Target Preparation target_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim admet ADMET Prediction pose_analysis->admet hit_selection Hit Candidate Selection md_sim->hit_selection admet->hit_selection

Figure 1: A high-level overview of the in silico screening workflow.

Ligand Preparation

The quality of your input structures directly dictates the quality of your results. For 1-(2-Methoxyethyl)guanidine and its derivatives, this is a critical step.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion: Start with a 2D representation (e.g., SMILES string) of the 1-(2-Methoxyethyl)guanidine derivative. Use a computational chemistry tool like RDKit or Open Babel to convert this into an initial 3D structure.

  • Protonation State: Given the high basicity of the guanidinium group, it is essential to assign the correct protonation state at a physiological pH of 7.4. This will almost invariably result in a positively charged guanidinium ion.

  • Tautomeric State: While the protonated guanidinium ion is symmetrical, be mindful of potential tautomers in more complex derivatives.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand.[10] This step removes any steric clashes or unnatural bond lengths from the initial 3D conversion.

Target Preparation

The biological target, typically a protein, must also be meticulously prepared for docking.

Protocol 2: Target Preparation

  • Structure Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands (unless the co-crystallized ligand is being used to define the binding site).

  • Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.

  • Energy Minimization: Perform a constrained energy minimization on the protein to relax any steric clashes, while keeping the backbone atoms fixed to preserve the overall fold.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8]

Protocol 3: Molecular Docking

  • Binding Site Definition: Define the binding pocket on the target protein. This is often guided by the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Algorithm Selection: Choose a suitable docking program. AutoDock Vina is a widely used and effective option.[8]

  • Execution: Dock the prepared library of 1-(2-Methoxyethyl)guanidine derivatives into the defined binding site of the target protein.

  • Scoring: The docking program will generate a series of poses for each ligand and assign a score (e.g., binding affinity in kcal/mol) to each pose.

Post-Docking Analysis and Refinement

The initial docking scores provide a preliminary ranking, but further analysis is crucial for identifying the most promising candidates.

Data Summary: Illustrative Docking Results

DerivativeDocking Score (kcal/mol)Key Interactions
1-(2-Methoxyethyl)guanidine-6.5H-bond with Asp120, Glu215
Derivative A-7.8H-bond with Asp120, Pi-cation with Phe85
Derivative B-8.2H-bond with Asp120, Glu215, Hydrophobic contact with Leu180

Visual Inspection: It is imperative to visually inspect the top-ranked docking poses. Look for poses that exhibit chemically sensible interactions, such as the guanidinium group forming salt bridges with acidic residues (Aspartate, Glutamate) or cation-pi interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan).[11]

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time.[12][13]

MD_Workflow start Docked Complex solvate Solvation start->solvate neutralize Neutralization solvate->neutralize minimize Energy Minimization neutralize->minimize equilibrate Equilibration minimize->equilibrate production Production MD equilibrate->production analyze Trajectory Analysis production->analyze

Figure 2: A simplified workflow for Molecular Dynamics simulation.

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Take the best-ranked docked pose and place it in a simulation box filled with a chosen water model. Add counter-ions to neutralize the system.[14]

  • Minimization and Equilibration: Perform energy minimization of the entire system, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow the system to explore different conformational states.

  • Analysis: Analyze the trajectory to assess the stability of the ligand in the binding pocket, the persistence of key interactions, and any conformational changes in the protein.

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[15][16]

Data Summary: Illustrative ADMET Predictions

DerivativeHuman Intestinal AbsorptionCYP2D6 InhibitionhERG Inhibition
1-(2-Methoxyethyl)guanidineHighLowLow
Derivative AHighModerateLow
Derivative BModerateLowHigh

Online tools and software packages can predict a range of ADMET properties based on the chemical structure.[17][18] These predictions help to prioritize compounds with favorable pharmacokinetic profiles.

Advanced Considerations: The Role of Quantum Mechanics

For a more nuanced understanding of the electronic interactions, particularly those involving the charged guanidinium group, Quantum Mechanics (QM) calculations can be employed.[19][20] QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of interaction energies and electronic properties.[5][21] Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be particularly powerful, treating the ligand and the immediate binding site with high-level QM theory while the rest of the protein is treated with a more computationally efficient MM force field.[22]

Conclusion and Outlook

The in silico screening of 1-(2-Methoxyethyl)guanidine derivatives is a powerful strategy for identifying novel therapeutic leads. By following a structured and scientifically rigorous workflow that encompasses meticulous preparation, appropriate screening methods, and in-depth post-screening analysis, researchers can significantly increase the efficiency and success rate of their drug discovery efforts. The integration of advanced techniques like molecular dynamics and quantum mechanics further refines these predictions, providing a robust computational foundation for subsequent experimental validation. The methodologies outlined in this guide provide a clear path from a virtual library of compounds to a small set of high-potential candidates for synthesis and biological testing.

References

  • In silico investigation of the therapeutic and prophylactic potential of medicinal substances bearing guanidine moieties against COVID-19 - PMC. (n.d.). PubMed Central.
  • Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.
  • What are the applications of in silico screening in drug discovery? (n.d.). Consensus.
  • In silico virtual screening approaches for anti-viral drug discovery - PMC. (n.d.). PubMed Central.
  • In silico screening of existing drugs reveals three candidates against SARS-CoV-2. (2021, March 3).
  • In silico analysis of allicin and its guanidinium-based derivatives as a potential antagonist of neuropeptide y receptor in Aedes aegypti. (n.d.). GreenPrints.
  • In silico pharmacology for drug discovery: applications to targets and beyond - PMC. (n.d.).
  • What is in silico drug discovery? (2025, March 20).
  • Virtual screening/Docking workflow. (2023, March 11). Macs in Chemistry.
  • In silico screening of GMQ-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3. (n.d.). PubMed Central.
  • In Silico Modeling of N-(4-azepan-1-ylphenyl)guanidine Interactions: A Technical Guide. (n.d.). Benchchem.
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021, June 8).
  • Novel approaches to screening guanidine deriv
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). PubMed Central.
  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters. (2022, February 10).
  • (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2025, August 7).
  • Protein-Ligand Complex. (n.d.). MD Tutorials.
  • N′-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) | Journal of Medicinal Chemistry. (2019, December 16).
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC. (n.d.).
  • Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC. (2021, April 1).
  • Dramatically improving hit rates with a modern virtual screening workflow. (2023, September 6). Schrödinger.
  • ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.
  • Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simul
  • ADMET-score – a comprehensive scoring function for evalu
  • Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold | ACS Omega. (2021, December 22).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025, September 2). RSC Publishing.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.).
  • User-Friendly Quantum Mechanics: Applic
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible | Bioinformatics | Oxford Academic. (2020, October 15).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing.
  • ADMET Prediction. (n.d.). Rowan Scientific.
  • Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. (2025, August 5).
  • Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks. (2025, November 24).
  • User-Friendly Quantum Mechanics: Applications for Drug Discovery. (n.d.).
  • N-(2-Methoxyethyl)guanidine compound with sulfuric acid (2:1). (n.d.). SCBT.
  • T009 · Ligand-based pharmacophores — TeachOpenCADD 0 document
  • A Head-to-Head Comparison of Guanidine Derivatives as Modulators of Key Biological Targets. (n.d.). Benchchem.
  • How can I set up a protein-ligand complex for molecular dynamics using NAMD? (2014, June 12).
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). MDPI.
  • What is Virtual Screening? | NVIDIA Glossary. (n.d.).
  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, July 15). Oxford Academic.
  • Updates on Drug Designing Approach Through Computational Str
  • Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties - PMC. (2021, November 8). PubMed Central.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). PubMed.
  • Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis. (2022, February 12). MDPI.
  • How to do MD simulation with 1 protein, 1 ligand, and 1 cofactor peptide. (2023, November 14). User discussions.
  • Quantum Chemistry in Drug Discovery. (2023, October 12). Rowan Newsletter.

Sources

Unveiling the Pharmacophoric Landscape of 2-Methoxyethyl Substituted Guanidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacophore of 2-methoxyethyl substituted guanidines, a chemical scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind its design, the key chemical features that govern its biological activity, and the experimental and computational workflows necessary to elucidate and validate its pharmacophoric model. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework in their discovery programs.

The Guanidinium Core: A Privileged Scaffold in Molecular Recognition

The guanidine group is a cornerstone in the design of biologically active molecules, owing to its unique physicochemical properties.[1][2][3][4] At physiological pH, the guanidinium cation is resonance-stabilized, delocalizing the positive charge across the central carbon and three nitrogen atoms. This feature allows it to act as a potent, multi-directional hydrogen bond donor, forming robust interactions with negatively charged residues such as aspartate and glutamate, as well as with phosphate groups in nucleic acids.[5] The planar geometry and positive charge of the guanidinium group are critical components of its pharmacophoric profile, enabling strong and specific binding to a variety of biological targets.[6]

The versatility of the guanidine moiety is further enhanced by the ability to introduce a wide array of substituents on its nitrogen atoms, allowing for the fine-tuning of its steric and electronic properties.[6][7] This adaptability has led to the development of guanidine-containing drugs with diverse therapeutic applications, including antihypertensives, antivirals, and anticancer agents.[2]

The 2-Methoxyethyl Substituent: More Than Just a Solubilizing Group

The introduction of a 2-methoxyethyl group onto the guanidine scaffold is a strategic modification aimed at enhancing its drug-like properties. While the ether linkage can improve aqueous solubility, a critical factor for bioavailability, its role extends far beyond this simple physicochemical effect. The 2-methoxyethyl moiety introduces several key features that can significantly influence the pharmacophore:

  • Conformational Constraint: Molecular dynamics simulations of molecules containing 2'-O-(2-methoxyethyl) modifications have demonstrated that this group can "lock" the sugar pucker in a specific conformation. This suggests that the 2-methoxyethyl substituent on a guanidine can restrict the rotational freedom of the molecule, pre-organizing it for optimal binding to its target receptor and potentially increasing binding affinity.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can contribute to both the affinity and selectivity of the ligand.

  • Hydrophobic Interactions: The ethyl chain, although short, can participate in hydrophobic interactions with nonpolar pockets within the binding site.

  • Modulation of Basicity: The electronic properties of the 2-methoxyethyl group can subtly influence the pKa of the guanidine moiety, thereby affecting its ionization state and interaction strength at physiological pH.

A Proposed Pharmacophore Model for 2-Methoxyethyl Substituted Guanidines

Based on the intrinsic properties of the guanidinium core and the anticipated contributions of the 2-methoxyethyl group, we can propose a hypothetical pharmacophore model. This model serves as a starting point for virtual screening and lead optimization efforts.

The key features of the proposed pharmacophore are:

  • A Cationic Center: Representing the delocalized positive charge of the guanidinium group.

  • Multiple Hydrogen Bond Donors: Emanating from the guanidinium nitrogens.

  • A Hydrogen Bond Acceptor: Located at the oxygen atom of the 2-methoxyethyl group.

  • A Hydrophobic Feature: Associated with the ethyl portion of the substituent.

  • Defined Spatial Relationships: The distances and angles between these features are critical for specific receptor recognition.

Pharmacophore_Model cluster_guanidine Guanidinium Core cluster_substituent 2-Methoxyethyl Substituent Cation Cationic Center HBD1 H-Bond Donor HBD2 H-Bond Donor HBD3 H-Bond Donor HBA H-Bond Acceptor Cation->HBA  Distance & Angle Hydrophobic Hydrophobic Feature Cation->Hydrophobic  Distance & Angle HBA->Hydrophobic

Caption: Proposed pharmacophore model for 2-methoxyethyl substituted guanidines.

Experimental and Computational Workflow for Pharmacophore Elucidation and Validation

A robust and iterative approach combining computational modeling and experimental validation is essential for accurately defining the pharmacophore of 2-methoxyethyl substituted guanidines.

Synthesis of a Focused Compound Library

The first step is the synthesis of a diverse yet focused library of 2-methoxyethyl substituted guanidine analogs. The synthesis can be achieved through established methods for guanidinylation, such as the reaction of an amine with a suitable guanylating agent.[2][7] A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of N-(2-Methoxyethyl)-N'-aryl/alkyl-guanidine

  • Thiourea Formation: React 2-methoxyethylamine with an appropriate isothiocyanate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature to yield the corresponding N-(2-methoxyethyl)thiourea.

  • Activation and Guanidinylation: The thiourea is then activated with a coupling agent such as mercury(II) chloride or a carbodiimide in the presence of a tertiary amine base (e.g., triethylamine).[2] The activated intermediate is then reacted with a primary or secondary amine to afford the desired substituted guanidine.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure guanidine derivative.

A diverse library should be synthesized by varying the other substituents on the guanidine nitrogen to probe the steric and electronic requirements of the binding site.

Synthesis_Workflow start 2-Methoxyethylamine intermediate N-(2-Methoxyethyl)-N'-R-thiourea start->intermediate Thiourea Formation reagent1 Isothiocyanate (R-NCS) reagent1->intermediate product N-(2-Methoxyethyl)-N'-R-N''-R'-guanidine intermediate->product Guanidinylation reagent2 Activating Agent (e.g., HgCl2) reagent2->product reagent3 Amine (R'-NH2) reagent3->product

Caption: General synthetic workflow for 2-methoxyethyl substituted guanidines.

Biological Evaluation and Structure-Activity Relationship (SAR) Studies

The synthesized compounds should be evaluated in relevant biological assays to determine their activity (e.g., IC50, Ki, or EC50 values). The resulting data will be crucial for establishing a quantitative structure-activity relationship (QSAR).

Data Presentation: Hypothetical SAR Data

Compound IDR GroupR' GroupBiological Activity (IC50, nM)
1a PhenylH500
1b 4-ChlorophenylH250
1c 4-MethoxyphenylH800
1d PhenylMethyl400
1e CyclohexylH150

This data can then be used to infer the influence of different substituents on the biological activity, providing insights into the steric and electronic requirements of the receptor binding pocket.

Computational Modeling

Computational studies, including pharmacophore modeling and molecular docking, are integral to refining the proposed pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Conformational Analysis: Generate a set of low-energy conformers for each active compound using a conformational search algorithm.

  • Feature Identification: Identify the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) for each conformer.

  • Pharmacophore Generation: Align the conformers of the active molecules and identify common pharmacophoric features and their spatial arrangement. This will generate a set of pharmacophore hypotheses.

  • Model Validation: The best pharmacophore model is selected based on its ability to discriminate between active and inactive compounds in a test set.

Computational_Workflow start Active Compounds step1 Conformational Analysis start->step1 step2 Pharmacophore Feature Identification step1->step2 step3 Generation of Pharmacophore Hypotheses step2->step3 step4 Model Validation with Test Set step3->step4 final_model Validated Pharmacophore Model step4->final_model

Caption: Computational workflow for pharmacophore model development.

Conclusion and Future Directions

The exploration of the pharmacophore of 2-methoxyethyl substituted guanidines represents a promising avenue for the discovery of novel therapeutic agents. The interplay between the foundational guanidinium core and the influential 2-methoxyethyl substituent creates a rich chemical space for designing ligands with high affinity and selectivity. The integrated approach of synthesis, biological evaluation, and computational modeling outlined in this guide provides a robust framework for elucidating the key molecular interactions that govern the activity of this compound class. Future work should focus on synthesizing a broader range of analogs and testing them against various biological targets to fully map the therapeutic potential of 2-methoxyethyl substituted guanidines.

References

  • Galal, K., Mottinelli, M., Mesangeau, C., Gupta, S., McCurdy, C., & Mollereau, C. (2024). Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. Research Square. [Link]

  • Galal, K., et al. (2024). Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. Sciety. [Link]

  • Guanidines: Biological activities of guanidine compounds. PubMed. [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central. [Link]

  • Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives. Royal Society of Chemistry. [Link]

  • Accelerating discovery of bioactive ligands with pharmacophore-informed generative models. PubMed Central. [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. [Link]

  • Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. National Institutes of Health. [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. [Link]

  • Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. PubMed. [Link]

  • Structural Characteristics of 2'-O-(2-methoxyethyl)-modified Nucleic Acids From Molecular Dynamics Simulations. PubMed. [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. PubMed Central. [Link]

  • (PDF) Guanidine Metal Complexes for Bioinorganic Chemistry and Polymerisation Catalysis. ResearchGate. [Link]

  • Guanidine-II aptamer conformations and ligand binding modes through the lens of molecular simulation. PubMed. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. Royal Society of Chemistry. [Link]

  • Molecular Dynamics Simulation Data and Analysis Workflow for Studying Bivalent Ligand Binding to the Guanidine-II Riboswitch. KOPS. [Link]

  • Small Cause, Great Impact: Modification of the Guanidine Group in the RGD Motif Controls Integrin Subtype Selectivity. PubMed. [Link]3700/)

Sources

Methodological & Application

HPLC method for quantification of 1-(2-Methoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MEG Topic: High-Sensitivity Quantification of 1-(2-Methoxyethyl)guanidine via HILIC-MS/MS and Ion-Pair RP-HPLC

Executive Summary & Chemical Context

The Challenge: 1-(2-Methoxyethyl)guanidine (MEG) presents a "perfect storm" of chromatographic challenges. It is a small, highly polar molecule (logP < -1.0) with a strongly basic guanidine moiety (pKa ~12.5–13.0).

  • Retention Issue: On standard C18 columns, MEG elutes in the void volume (

    
    ), preventing quantification due to co-elution with matrix salts.
    
  • Detection Issue: The molecule lacks a conjugated

    
    -system (chromophore). UV absorbance is negligible above 210 nm, making standard UV detection prone to baseline noise and low sensitivity.
    

The Solution: This guide presents two distinct, self-validating protocols:

  • Method A (Gold Standard): HILIC-MS/MS for trace-level quantification (e.g., genotoxic impurity analysis or DMPK studies).

  • Method B (QC Standard): Ion-Pair RP-HPLC with Low-UV detection for high-concentration raw material assay.

Method A: HILIC-MS/MS (Trace Quantification)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-enriched layer on the stationary phase surface.[1] The highly polar MEG partitions into this layer, providing retention without the need for aggressive ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions
ParameterSpecificationCausality / Technical Note
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC) Dimensions: 100 x 2.1 mm, 3.5 µmZwitterionic phases provide electrostatic interaction (weak cation exchange) + partition, improving peak shape for bases like guanidines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH ensures MEG is fully protonated (

) and improves peak symmetry on silica-based columns.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required to maintain the HILIC partition mechanism.
Flow Rate 0.3 mL/minOptimized for ESI desolvation efficiency.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 2 - 5 µLKeep low to prevent solvent mismatch effects (sample must be in high % organic).
Gradient Program
  • Initial: 90% B (High organic forces retention).

  • 0–5 min: Isocratic 90% B (To retain MEG away from void).

  • 5–10 min: Linear ramp to 60% B (Elution).

  • 10.1–15 min: Re-equilibration at 90% B (Critical for HILIC water-layer restoration).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Precursor Ion:

    
     118.2 
    
    
    
    (Calculated based on MW 117.15).
  • MRM Transitions (Generic Optimization):

    • Quantifier:

      
       (Characteristic guanidinium fragment).
      
    • Qualifier:

      
       (Ethyl cleavage).
      
    • Note: Exact collision energy (CE) must be ramped (typically 15–25 eV) during tuning.

Method B: Ion-Pair RP-HPLC (QC/Purity Assay)

Rationale: For laboratories lacking MS, or for raw material assay (>98% purity), Ion-Pair Chromatography (IPC) is required. The addition of an anionic surfactant (octanesulfonate) creates a neutral ion-pair with the cationic guanidine, allowing it to be retained on a hydrophobic C18 stationary phase.

Chromatographic Conditions
ParameterSpecificationCausality / Technical Note
Column C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax Eclipse) Dimensions: 150 x 4.6 mm, 5 µmHigh surface area C18 provides the scaffold for the ion-pairing reagent to adsorb.
Mobile Phase Buffer: 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.Ratio: Buffer:Acetonitrile (90:10 v/v).The sulfonate binds to the C18, acting as a "pseudo-cation exchanger." High water content is needed to dissolve the salt.
Detection UV @ 205 nmMEG has only end-absorption. 205 nm is the limit of UV cutoff for acetonitrile; use high-purity solvents.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2]
Diluent Mobile PhaseCritical: Dissolving sample in pure organic will disrupt the ion-pair equilibrium and cause split peaks.

Visual Workflows & Logic

Decision Matrix: Selecting the Right Protocol

MethodSelection Start Sample Type / Goal Trace Trace Impurity / Bioanalysis (< 0.1%) Start->Trace Assay Raw Material Assay (> 90%) Start->Assay MethodA Method A: HILIC-MS/MS (High Sensitivity) Trace->MethodA Preferred CheckMS Is MS/MS Available? Assay->CheckMS CheckMS->MethodA Yes MethodB Method B: Ion-Pair RP-HPLC (UV Detection) CheckMS->MethodB No (Standard QC) Deriv Alternative: Pre-column Derivatization (e.g., 9,10-Phenanthrenequinone) MethodB->Deriv If UV Sensitivity is insufficient

Figure 1: Decision tree for selecting the appropriate analytical strategy based on sensitivity requirements and instrument availability.

HILIC Mechanism & Workflow

HILIC_Workflow Sample Sample Prep (Diluent: 90% ACN) Injection Injection (Low Volume) Sample->Injection Column ZIC-HILIC Column (Water Layer Formation) Injection->Column Partition Partitioning: MEG (Polar) <-> Water Layer Column->Partition Mechanism Detect ESI-MS/MS Detection [M+H]+ = 118.2 Partition->Detect

Figure 2: The HILIC workflow emphasizing the critical sample diluent requirement to maintain the water-layer partition mechanism.

System Suitability & Validation Criteria

To ensure the method is self-validating , the following criteria must be met before every run.

For Method A (HILIC-MS)
  • Retention Time Stability:

    
     (HILIC is sensitive to equilibration time).
    
  • Peak Tailing:

    
     (Guanidines tend to tail; if 
    
    
    
    , check buffer pH or increase ionic strength).
  • Signal-to-Noise (LOQ): S/N > 10 for the lowest standard (Target: ~1–5 ng/mL).

For Method B (Ion-Pair UV)
  • Resolution (

    
    ): 
    
    
    
    between MEG and the solvent front (void).
  • Column Conditioning: The column must be flushed with the ion-pair mobile phase for at least 60 minutes prior to analysis to saturate the stationary phase.

  • Blank Baseline: No interfering peaks > 0.1% at the retention time of MEG (critical due to low detection wavelength).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting (HILIC) Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 90% ACN). Do not inject aqueous samples directly.
Drifting Retention (IPC) Temperature fluctuation or insufficient equilibration.Use a column oven (essential for IPC). Equilibrate for >20 column volumes.
Low Sensitivity (UV) Dirty mobile phase or flow cell bubbles.Use HPLC-grade salts. Degas thoroughly. UV at 205 nm detects all organic impurities in the solvent.
Carryover (MS) Guanidine sticking to injector needle.Use a needle wash with weak acid (e.g., 1% Formic Acid in Water/MeOH).

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link]

  • MicroSolv Technology Corp. (n.d.). Analysis of Guanidine by HPLC-UV. Retrieved from [Link]

  • Jambor, A., & Molnar-Perl, I. (2009). Quantitation of Guanidino Compounds by HPLC. Journal of Chromatography B.

Sources

Developing an In Vitro Enzyme Inhibition Assay for 1-(2-Methoxyethyl)guanidine: A Focus on Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for developing and validating an in vitro enzyme inhibition assay for 1-(2-Methoxyethyl)guanidine. Given the structural significance of the guanidino moiety present in numerous enzyme inhibitors, this protocol establishes a scientifically robust framework for characterizing the compound's inhibitory potential against a rational and high-impact target: inducible Nitric Oxide Synthase (iNOS). The guide details the underlying principles of the assay, step-by-step protocols for determining key enzymatic parameters (Km), and the subsequent quantification of inhibitor potency (IC50).

Introduction and Scientific Rationale

The guanidino group is a key structural feature in a wide array of biologically active molecules.[1][2] Its ability to form strong hydrogen bonds and electrostatic interactions allows it to mimic the side chain of L-arginine, the natural substrate for several critical enzymes.[3][4] Consequently, compounds containing a guanidino moiety are often investigated as potential inhibitors of enzymes such as Nitric Oxide Synthases (NOS), arginase, and certain proteases.[1][5]

1-(2-Methoxyethyl)guanidine is a synthetic compound featuring this critical guanidino group. While specific biological data for this molecule is not widely available, its structure strongly suggests that it may act as a competitive inhibitor of L-arginine-dependent enzymes. Among these, inducible Nitric Oxide Synthase (iNOS or NOS2) stands out as a high-value therapeutic target. iNOS produces large, sustained amounts of nitric oxide (NO), a key signaling molecule. While essential for immune defense, overproduction of NO by iNOS is implicated in the pathophysiology of chronic inflammation, septic shock, and some neurodegenerative diseases.[1][6] Therefore, identifying potent and selective iNOS inhibitors is a significant goal in drug discovery.

This guide provides a detailed methodology to test the hypothesis that 1-(2-Methoxyethyl)guanidine inhibits iNOS activity. The protocol is designed as a self-validating system, beginning with the characterization of the enzyme's baseline kinetics before proceeding to the determination of the inhibitor's potency.

Principle of the Assay

The assay quantifies iNOS activity by measuring its product, nitric oxide (NO). The enzymatic reaction is as follows:

iNOS Catalyzed Reaction:

  • L-arginine + O₂ + NADPH → L-citrulline + Nitric Oxide (NO) + NADP⁺

Because NO is a transient and reactive gas, direct measurement is challenging. A more robust and common approach is to quantify its stable, oxidized breakdown product, nitrite (NO₂⁻), in the aqueous buffer.[7][8] This is achieved using the colorimetric Griess reaction .[9]

Griess Reaction Steps:

  • In an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt.

  • This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant magenta-colored azo compound.

  • The intensity of this color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at an absorbance of ~540 nm.[10]

By measuring the amount of nitrite produced over time, we can determine the rate of the iNOS reaction and how this rate is affected by the presence of our test inhibitor, 1-(2-Methoxyethyl)guanidine.

G cluster_0 iNOS Enzymatic Reaction cluster_1 Griess Detection Reaction L_Arg L-Arginine iNOS iNOS Enzyme L_Arg->iNOS NADPH NADPH + O2 NADPH->iNOS L_Cit L-Citrulline iNOS->L_Cit NO Nitric Oxide (NO) iNOS->NO Product NADP NADP+ iNOS->NADP NO_Ox NO Oxidation NO->NO_Ox Spontaneous Nitrite Nitrite (NO2-) NO_Ox->Nitrite Diazonium Diazonium Salt Nitrite->Diazonium + H+ Griess_I Griess Reagent I (Sulfanilamide) Griess_I->Diazonium Azo_Dye Magenta Azo Dye Diazonium->Azo_Dye Griess_II Griess Reagent II (NED) Griess_II->Azo_Dye Spectro Measure Absorbance @ 540 nm Azo_Dye->Spectro

Caption: The iNOS reaction produces NO, which is detected via the Griess reaction.

Materials and Reagents

Equipment:

  • Spectrophotometric 96-well plate reader

  • 37°C incubator

  • Multichannel pipettes and sterile tips

  • Clear, flat-bottom 96-well microplates[10]

  • Refrigerated microcentrifuge

Enzyme & Cofactors:

  • Recombinant human iNOS enzyme (stored at -80°C)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄) (cofactor)

  • Flavin adenine dinucleotide (FAD) (cofactor)

  • Flavin mononucleotide (FMN) (cofactor)

  • Calmodulin (cofactor)[11]

  • Dithiothreitol (DTT) for enzyme stability

Buffers & Reagents:

  • HEPES buffer (50 mM, pH 7.4)

  • 1-(2-Methoxyethyl)guanidine (test inhibitor)

  • L-NAME (N(G)-Nitro-L-arginine methyl ester) (positive control inhibitor)

  • DMSO (for dissolving inhibitor)

  • Griess Reagent:

    • Reagent A: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium Nitrite (NaNO₂) for standard curve

  • Purified, nuclease-free water

Experimental Protocols

The following protocols are designed to be performed sequentially. A robust characterization of the enzyme's kinetics is paramount before assessing inhibition.

Protocol 1: Enzyme Kinetic Characterization (Determination of L-Arginine Km)

Rationale: The Michaelis constant (Km) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[12][13] Determining the Km for L-arginine under your specific assay conditions is crucial for selecting the appropriate substrate concentration for the inhibition assay. An accurate Km value ensures the assay is sensitive and the results are comparable to other studies.[14]

Step-by-Step Procedure:

  • Prepare L-Arginine Dilutions: Prepare a series of L-arginine concentrations in HEPES buffer. A typical range would span from 0.1x to 10x the expected Km (literature values for iNOS are often in the 1-20 µM range). Example concentrations: 0, 1, 2, 5, 10, 20, 50, 100 µM.

  • Prepare Master Mix: Prepare a reaction master mix containing all components except L-arginine. Per reaction, this mix should contain:

    • HEPES Buffer (to final volume)

    • iNOS Enzyme (e.g., 5-10 µL of a diluted stock)

    • NADPH (final conc. ~1 mM)

    • BH₄ (final conc. ~10 µM)

    • Other cofactors (FAD, FMN, Calmodulin) as per supplier's recommendation.

  • Set Up the Reaction Plate:

    • Add 50 µL of each L-arginine dilution to triplicate wells of a 96-well plate.

    • Include a "No Enzyme" control for background subtraction.

    • Initiate the reaction by adding 50 µL of the Master Mix to all wells. The final reaction volume will be 100 µL.

  • Incubation: Mix the plate gently and incubate at 37°C for a fixed time (e.g., 30 minutes). The time should be within the linear range of the reaction (product formation is linear with time).

  • Stop the Reaction & Develop Color:

    • Stop the enzymatic reaction by adding 50 µL of Griess Reagent A to each well.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.[15]

  • Measure Absorbance: Read the absorbance of the plate at 540 nm.

  • Nitrite Standard Curve: Concurrently, prepare a standard curve using known concentrations of sodium nitrite (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in the same final volume with buffer and Griess reagents. This is essential for converting absorbance values into molar concentrations of the product.[16]

Data Analysis for Km:

  • Subtract the average absorbance of the "No Enzyme" control from all other readings.

  • Use the nitrite standard curve to convert the corrected absorbance values into nitrite concentration ([NO₂⁻] in µM).

  • Calculate the initial velocity (V₀) for each L-arginine concentration (V₀ = [NO₂⁻] / incubation time).

  • Plot V₀ versus [L-Arginine].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    V₀ = (Vmax * [S]) / (Km + [S])

Expected Data (Example):

[L-Arginine] (µM) Avg. Absorbance (540 nm) Velocity (µM/min)
0 0.051 0.00
1 0.115 0.11
2 0.198 0.24
5 0.354 0.51
10 0.520 0.78
20 0.685 1.06
50 0.850 1.33

| 100 | 0.912 | 1.43 |

Protocol 2: IC50 Determination for 1-(2-Methoxyethyl)guanidine

Rationale: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[17][18] It is the most common measure of an inhibitor's potency. This protocol uses a fixed substrate concentration, ideally set at or near the empirically determined Km value from Protocol 1, to ensure the assay is sensitive to competitive inhibitors.[14]

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of 1-(2-Methoxyethyl)guanidine in DMSO, and then dilute further into the HEPES buffer. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 100 µM). Include a "No Inhibitor" control (vehicle only, e.g., 1% DMSO) and a positive control inhibitor (L-NAME).

  • Prepare Master Mix: Prepare a reaction master mix containing all components except the inhibitor. This mix will contain L-arginine at a fixed concentration (e.g., at the determined Km value).

  • Set Up the Reaction Plate:

    • Add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 40 µL of buffer.

    • Initiate the reaction by adding 50 µL of the Master Mix. The final volume will be 100 µL.

  • Incubation: Mix, incubate at 37°C for the same duration as in Protocol 1.

  • Stop & Develop: Stop the reaction and develop the color using Griess Reagents A and B as described previously.

  • Measure Absorbance: Read the absorbance at 540 nm.

Data Analysis for IC50:

  • Convert absorbance values to product concentration using the nitrite standard curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_no_inhibitor))

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the resulting sigmoidal dose-response curve using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[18]

Expected Data (Example):

[Inhibitor] (log M) % Inhibition
-9.0 2.5
-8.5 8.1
-8.0 15.6
-7.5 35.2
-7.0 51.3
-6.5 78.9
-6.0 91.4

| -5.5 | 96.8 |

Data Interpretation and System Validation

  • System Validation: The successful determination of a Km for L-arginine that is consistent with literature values validates the assay setup. Furthermore, the positive control inhibitor (L-NAME) should yield a potent IC50 value, confirming that the enzyme is responsive to known inhibitors.

  • Interpreting Results: The IC50 value for 1-(2-Methoxyethyl)guanidine provides a quantitative measure of its potency against iNOS. A lower IC50 value indicates a more potent inhibitor.

  • Further Steps: If significant inhibition is observed, follow-up studies are warranted. These include mechanism of action studies (e.g., varying both substrate and inhibitor concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive.[19] Selectivity profiling against other NOS isoforms (nNOS, eNOS) would also be a critical next step.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_reagents Prepare Buffers, Cofactors, & Reagents km_exp Protocol 1: Km Determination (Vary [Substrate]) prep_reagents->km_exp ic50_exp Protocol 2: IC50 Determination (Vary [Inhibitor]) prep_reagents->ic50_exp std_curve Generate Nitrite Standard Curve prep_reagents->std_curve prep_inhibitor Prepare Inhibitor Serial Dilutions prep_inhibitor->ic50_exp prep_substrate Prepare Substrate Serial Dilutions prep_substrate->km_exp km_exp->ic50_exp Km informs [Substrate] for IC50 assay read_abs Read Absorbance @ 540 nm km_exp->read_abs ic50_exp->read_abs calc_vel Calculate Reaction Velocities read_abs->calc_vel Uses Standard Curve std_curve->calc_vel plot_km Plot V0 vs. [S] & Fit for Km/Vmax calc_vel->plot_km plot_ic50 Plot % Inhibition vs. [I] & Fit for IC50 calc_vel->plot_ic50 result Final Parameters: Km & IC50 plot_km->result plot_ic50->result

Caption: Overall workflow for iNOS inhibition assay development.

References

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

  • ResearchGate. (n.d.). Biological activities of guanidine compounds. Request PDF. [Link]

  • Wikipedia. (2023). Half maximal inhibitory concentration (IC50). [Link]

  • Gümüş, Z. P., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products. PubMed. [Link]

  • Nagano, T., et al. (2006). The guanidino-group modifying enzymes: structural basis for their diversity and commonality. PubMed. [Link]

  • University of California, Davis. (2023). Lecture 13: Determination of Km and Vmax. [Link]

  • Li, Y., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen. [Link]

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. [Link]

  • Egbuna, C., et al. (2021). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Pires, B., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

  • Bialecki Biology. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Serafin, K., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. [Link]

  • Neves, A. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. [Link]

  • Zhang, X., et al. (2018). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

  • Bio-protocol. (2012). Determination of nitrate/nitrite (NOx concentration) by Griess reaction. [Link]

  • ResearchGate. (n.d.). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. [Link]

Sources

Application Note: High-Resolution LC-MS/MS Profiling of 1-(2-Methoxyethyl)guanidine (MEG) and Its Metabolic Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-(2-Methoxyethyl)guanidine (MEG), a highly polar and basic small molecule (LogP < -1.0, pKa ~13.0), presents significant challenges for traditional Reversed-Phase Liquid Chromatography (RPLC). Conventional C18 columns fail to retain MEG, leading to elution in the void volume where ion suppression is most severe. This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Tandem Mass Spectrometry (MS/MS) for the quantification of MEG and the structural elucidation of its Phase I and Phase II metabolites.

Key Deliverables:

  • HILIC-MS/MS Protocol: A validated method using an Amide stationary phase for superior retention and peak shape.

  • Metabolic Mapping: Predictive pathways including O-dealkylation and N-glucuronidation.

  • Self-Validating Workflow: Integrated System Suitability Tests (SST) to ensure data integrity.

Introduction: The Chemical Challenge

Guanidine derivatives are chemically distinct due to the Y-shaped planarity of the guanidinium group and its resonance-stabilized positive charge.

  • Compound: 1-(2-Methoxyethyl)guanidine (MEG)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Monoisotopic Mass: 117.0902 Da

  • [M+H]

    
    :  118.0975 Da
    
Why RPLC Fails

In RPLC, retention relies on hydrophobic interaction. The charged guanidine moiety renders MEG too hydrophilic for C18 retention, even with ion-pairing reagents (which often contaminate MS sources). HILIC is the required orthogonal approach, utilizing a water-rich layer on a polar stationary phase to partition the analyte.

Experimental Protocols

Sample Preparation: "Crash and Shoot" for HILIC

Rationale: Solid Phase Extraction (SPE) for guanidines often requires Strong Cation Exchange (SCX) cartridges, which can be costly and time-consuming. For biological matrices (plasma/microsomes), Protein Precipitation (PP) with acetonitrile (ACN) is ideal because the high organic content of the supernatant is directly compatible with HILIC initial mobile phase conditions.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Metformin-d6 or MEG-d3).

    • Note: The 1:4 ratio ensures sufficient protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the supernatant. Do not evaporate and reconstitute in water.

    • Critical: Injecting a water-rich sample into a HILIC column causes massive peak distortion (solvent mismatch). Inject the ACN-rich supernatant directly.

LC-MS/MS Conditions

Rationale: An Amide-bonded phase is selected over bare silica for better reproducibility and peak shape of basic compounds.

Chromatographic Parameters:

  • Column: Waters XBridge Amide or Thermo Accucore 150-Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Why pH 3.5? While guanidines are charged at all pHs, acidic conditions suppress silanol activity on the silica backbone, reducing peak tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 90% Initial Hold (Equilibration)
1.0 90% Injection
5.0 60% Linear Gradient
5.1 40% Column Wash (Remove lipids)
7.0 40% Hold Wash
7.1 90% Re-equilibration

| 10.0 | 90% | End of Run |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp required for aqueous mobile phases).

  • MRM Transitions (Precursor -> Product):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
MEG (Parent) 118.1 60.1 20Guanidinium core [CH

N

]

118.1101.115Loss of NH

118.186.118Loss of CH

OH (Methoxy)
O-desmethyl-MEG 104.1 60.1 22Conserved Guanidinium core
MEG-Glucuronide 294.1 118.1 15Neutral loss of Glucuronide (176)

Metabolic Pathway Analysis

Guanidine derivatives typically undergo specific Phase I and Phase II transformations. Based on the structure of MEG, the following pathway is proposed and should be targeted during analysis.

Visualization of Workflow and Metabolism

MEG_Analysis cluster_0 Analytical Workflow cluster_1 Metabolic Pathway (Proposed) Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (1:4 ACN:Sample) Sample->Prep Centrifuge Centrifuge 14,000g, 10 min Prep->Centrifuge Supernatant Supernatant (High Organic) DIRECT INJECTION Centrifuge->Supernatant HILIC HILIC-MS/MS (Amide Column, pH 3.5) Supernatant->HILIC Parent 1-(2-Methoxyethyl)guanidine (MEG) [M+H]+ 118.1 M1 M1: O-desmethyl-MEG (Ether Cleavage) [M+H]+ 104.1 Parent->M1 CYP450 (O-dealkylation) M2 M2: N-Hydroxy-MEG (N-Oxidation) [M+H]+ 134.1 Parent->M2 FMO/CYP (N-hydroxylation) M3 M3: N-Glucuronide (Direct Conjugation) [M+H]+ 294.1 Parent->M3 UGT (Glucuronidation)

Figure 1: Analytical workflow for HILIC-MS/MS and proposed metabolic map for 1-(2-Methoxyethyl)guanidine.

Data Analysis & Quality Control

System Suitability Test (SST)

Before analyzing biological samples, run the following sequence to validate the HILIC system:

  • Blank Injection (ACN): Confirm no carryover (guanidines are "sticky").

  • Standard (100 ng/mL):

    • Retention Time Stability: ± 0.1 min.

    • Peak Asymmetry: 0.8 – 1.2 (Tailing indicates old column or incorrect pH).

  • Matrix Factor Check: Compare peak area of MEG spiked in water vs. spiked in extracted plasma.

    • Acceptance: Matrix Effect should be within 85-115%. If signal suppression is >20%, increase the dilution factor.

Metabolite Identification Logic
  • M1 (O-desmethyl): Look for a shift of -14 Da. The loss of the methyl group exposes a primary alcohol. This metabolite will be more polar and elute later than the parent in HILIC mode.

  • M3 (Glucuronide): Look for +176 Da shift. This is highly polar and will show strong retention in HILIC. Use the neutral loss of 176 Da in MS/MS to confirm.

References

  • McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A.

  • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar basic compounds in plasma." Bioanalysis.

  • Thermo Fisher Scientific. (2023). "HILIC Separations: A Guide to Method Development." Application Note.

  • Berlinck, R. G. S., et al. (2021).[3] "The chemistry and biology of guanidine secondary metabolites." Natural Product Reports.

  • Daims, H., et al. (2024).[1] "Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis." MethodsX.

Sources

Application Notes and Protocols for Dose-Response Curve Generation of 1-(2-Methoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Bioactivity of 1-(2-Methoxyethyl)guanidine

1-(2-Methoxyethyl)guanidine is a small molecule belonging to the diverse and biologically active class of guanidine compounds. The guanidinium group is a common feature in numerous therapeutic agents, imparting unique physicochemical properties that can lead to a wide spectrum of pharmacological effects[1][2]. Guanidine derivatives have been implicated in a variety of cellular processes, including the modulation of ion channels, cellular energy metabolism, and even as agents with anticancer and antimicrobial properties. The cytotoxicity of these compounds can be mediated through various mechanisms, such as interference with cell membranes, induction of reactive oxygen species (ROS), and triggering of mitochondrial-mediated apoptosis[3].

Given the breadth of potential biological activities, a critical first step in characterizing the effects of 1-(2-Methoxyethyl)guanidine is to establish its dose-response relationship in a relevant biological system. A dose-response curve is a fundamental tool in pharmacology and toxicology, providing quantitative insights into the potency and efficacy of a compound. This application note provides a detailed, field-proven protocol for generating a robust and reproducible dose-response curve for 1-(2-Methoxyethyl)guanidine using a cell-based cytotoxicity assay. The principles and methodologies described herein are broadly applicable for the initial screening of novel small molecules.

Principle of the Assay: Measuring Cell Viability to Determine Cytotoxicity

To determine the dose-dependent effect of 1-(2-Methoxyethyl)guanidine on cell health, a cytotoxicity assay will be employed. These assays are designed to quantify the proportion of viable cells in a population following exposure to a test compound[4][5]. A common and reliable method is the use of indicator dyes that are metabolized by living cells, resulting in a measurable signal that is proportional to the number of viable cells. For this protocol, we will focus on a resazurin-based assay, a popular choice due to its sensitivity, simplicity, and non-destructive nature, which allows for multiplexing with other assays if needed.

In this assay, the blue, non-fluorescent dye resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. By exposing cultured cells to a range of concentrations of 1-(2-Methoxyethyl)guanidine, we can measure the corresponding changes in cell viability and construct a dose-response curve. From this curve, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of the compound's cytotoxic potency.

Selecting an Appropriate Cell Line: A Critical Experimental Choice

The choice of cell line is a pivotal decision that will significantly influence the outcome and interpretation of the dose-response study[6][7]. The ideal cell line should be relevant to the anticipated biological context of the compound's action. Given the diverse potential targets of guanidine derivatives, several options can be considered:

  • General Cytotoxicity Screening: For an initial assessment of broad cytotoxic potential, commonly used and well-characterized cell lines are recommended. These include human diploid fibroblast lines like WI-38 or tumor cell lines such as HeLa[8]. Murine and human fibroblast cell lines are frequently employed in general cytotoxicity testing[3].

  • Anticancer Potential: If the aim is to investigate potential anticancer properties, a panel of cancer cell lines would be appropriate. Guanidine derivatives have demonstrated cytotoxicity against various cancer cell types, including human leukemia cells (e.g., U-937), prostate cancer cells (PC3), lung carcinoma cells (A549), and medulloblastoma cells (DAOY and MB-LU-181)[1][4][9][10]. The selection should ideally be guided by any existing data on the compound's potential mechanism of action. For instance, if the compound is suspected to target a specific pathway, a cell line with a known dependency on that pathway would be a logical choice[6].

  • Organ-Specific Toxicity: To investigate potential organ-specific toxicity, cell lines derived from relevant tissues should be used.

    • Neurotoxicity: Human neuroblastoma cell lines like SH-SY5Y or rat pheochromocytoma cells (PC12) are well-established models for neurotoxicity studies[11][12]. Some guanidinium compounds have been shown to cause neuronal destruction[13].

    • Cardiotoxicity: Assessing cardiotoxicity is crucial in drug development. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are considered a gold standard for in vitro cardiotoxicity screening as they provide a physiologically relevant model of human heart muscle cells[14][15][16].

    • Hepatotoxicity: The liver is a primary site of drug metabolism and potential toxicity. The human hepatocellular carcinoma cell line HepG2 is a widely used model to assess potential liver toxicity[3].

For the purpose of this general protocol, we will use the A549 human lung carcinoma cell line , as it is a robust and widely available cell line that has been previously used to evaluate the cytotoxicity of guanidine-based chemicals[5]. Researchers should, however, select the cell line most appropriate for their specific research question.

Experimental Workflow Overview

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (A549 cells) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (1-(2-Methoxyethyl)guanidine stock & dilutions) Treatment 4. Cell Treatment (Incubate with compound) Compound_Prep->Treatment Cell_Seeding->Treatment Add_Reagent 5. Add Resazurin Reagent Treatment->Add_Reagent Incubate_Reagent 6. Incubate Add_Reagent->Incubate_Reagent Measure 7. Measure Fluorescence Incubate_Reagent->Measure Data_Normalization 8. Data Normalization (% Viability) Measure->Data_Normalization Curve_Fitting 9. Dose-Response Curve Fitting (Non-linear regression) Data_Normalization->Curve_Fitting IC50_Determination 10. IC50 Determination Curve_Fitting->IC50_Determination

Caption: Workflow for dose-response curve generation.

Detailed Protocol

Part 1: Reagents and Materials
Reagent/MaterialSupplierCatalog No. (Example)
1-(2-Methoxyethyl)guanidineVariesVaries
A549 Human Lung Carcinoma Cell LineATCCCCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Resazurin Sodium SaltSigma-AldrichR7017
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
96-well clear-bottom, black-walled microplatesCorning3603
Sterile, filtered pipette tipsVariesVaries
Multichannel pipetteVariesVaries
Fluorescence microplate readerVariesVaries
Humidified incubator (37°C, 5% CO2)VariesVaries
Part 2: Preparation of Solutions
  • Complete Cell Culture Medium:

    • To a 500 mL bottle of DMEM, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin).

    • Store at 4°C.

  • 1-(2-Methoxyethyl)guanidine Stock Solution (100 mM):

    • Accurately weigh the required amount of 1-(2-Methoxyethyl)guanidine.

    • Dissolve in DMSO to a final concentration of 100 mM.

    • Note: The solubility of the specific compound should be empirically determined. If solubility in DMSO is limited, other solvents may be tested, ensuring they are compatible with the cell culture system at the final working concentrations.

    • Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Resazurin Assay Solution (0.15 mg/mL):

    • Dissolve 1.5 mg of resazurin sodium salt in 10 mL of sterile PBS.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Protect from light and store in aliquots at -20°C.

Part 3: Cell Culture and Seeding
  • Maintain A549 Cells:

    • Culture A549 cells in Complete Cell Culture Medium in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 80-90% confluency.

  • Cell Seeding:

    • On the day of the experiment, detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with Complete Cell Culture Medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh Complete Cell Culture Medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled microplate (yielding 5,000 cells/well).

    • Expert Insight: To minimize the "edge effect" (evaporation from the outer wells), it is good practice to fill the perimeter wells with 100 µL of sterile PBS and not use them for experimental samples[13].

    • Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.

Part 4: Compound Treatment
  • Prepare Serial Dilutions:

    • On the day of treatment, thaw an aliquot of the 100 mM 1-(2-Methoxyethyl)guanidine stock solution.

    • Perform a serial dilution of the compound in Complete Cell Culture Medium to prepare working solutions at 2x the final desired concentrations. A typical 10-point dose-response curve might start with a final concentration of 100 µM and proceed with 1:3 or 1:2 dilutions.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to account for any potential cytotoxicity of the solvent itself[13].

    • Also include a "no-treatment" control (cells with medium only) and a "background" control (medium only, no cells).

  • Treat the Cells:

    • After the 24-hour incubation of the seeded plate, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 2x working solutions of 1-(2-Methoxyethyl)guanidine (and controls) to the appropriate wells.

    • It is recommended to perform each treatment in triplicate or quadruplicate to ensure statistical robustness.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action of the compound.

Part 5: Resazurin Assay and Data Acquisition
  • Add Resazurin Reagent:

    • After the treatment period, add 20 µL of the 0.15 mg/mL Resazurin Assay Solution to each well (including controls).

    • Gently mix the plate on a plate shaker for 30 seconds.

  • Incubate:

    • Return the plate to the incubator for 1-4 hours. The optimal incubation time may vary between cell lines and should be determined empirically to ensure the signal is within the linear range of the plate reader.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

  • Background Subtraction:

    • Subtract the average fluorescence value of the "background" control wells (medium only) from all other wells.

  • Data Normalization:

    • Calculate the percentage of cell viability for each concentration of 1-(2-Methoxyethyl)guanidine using the following formula: % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

  • Dose-Response Curve Generation:

    • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). GraphPad Prism or similar software is highly recommended for this analysis.

  • IC50 Determination:

    • From the fitted curve, determine the IC50 value, which is the concentration of 1-(2-Methoxyethyl)guanidine that inhibits cell viability by 50%.

Data Presentation

The results of the dose-response experiment should be presented clearly and concisely.

Table 1: Example Data for Dose-Response of 1-(2-Methoxyethyl)guanidine on A549 Cells

Concentration (µM)log(Concentration)% Viability (Mean ± SD)
10028.5 ± 2.1
33.31.5225.4 ± 4.5
11.11.0548.9 ± 5.2
3.70.5775.1 ± 6.8
1.20.0892.3 ± 3.9
0.4-0.4098.7 ± 2.5
0.1-1.0099.5 ± 1.8
0 (Vehicle)N/A100 ± 3.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the generated dose-response data, the following quality control measures are essential:

  • Positive Control: Include a known cytotoxic compound (e.g., doxorubicin or staurosporine) as a positive control to validate the assay performance and cell responsiveness.

  • Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Replicate Consistency: The standard deviation between technical replicates should be low, typically below 15-20%. High variability may indicate issues with cell seeding, pipetting accuracy, or compound precipitation.

  • Curve Fitting: The goodness-of-fit of the non-linear regression (e.g., R-squared value) should be high, indicating that the chosen model accurately describes the data.

Advanced Applications and Future Directions

Once an initial dose-response curve for cytotoxicity has been established, further investigations can be pursued to elucidate the mechanism of action of 1-(2-Methoxyethyl)guanidine.

Mechanistic_Studies cluster_downstream Mechanism of Action Studies Dose_Response Initial Dose-Response (Cytotoxicity) Ion_Channel Ion Channel Assays (e.g., Patch Clamp, FLIPR) Dose_Response->Ion_Channel Hypothesis: Targets Ion Channels Mitochondrial Mitochondrial Respiration (e.g., Seahorse Assay) Dose_Response->Mitochondrial Hypothesis: Disrupts Mitochondrial Function Apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) Dose_Response->Apoptosis Hypothesis: Induces Apoptosis ROS ROS Detection Assays Dose_Response->ROS Hypothesis: Induces Oxidative Stress

Sources

analytical methods for detecting 1-(2-Methoxyethyl)guanidine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Sensitivity Quantitation of 1-(2-Methoxyethyl)guanidine (MEG) in Biological Matrices via HILIC-MS/MS

Abstract

This guide details the analytical methodology for the quantification of 1-(2-Methoxyethyl)guanidine (MEG), a highly polar, basic guanidino compound, in plasma and urine. Due to the high polarity (


) and basicity (

) of MEG, traditional Reversed-Phase Liquid Chromatography (RPLC) yields poor retention and peak tailing. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve superior retention, sensitivity, and peak symmetry.

Introduction & Analytical Challenges

1-(2-Methoxyethyl)guanidine (MEG) presents specific challenges in bioanalysis:

  • High Polarity: The guanidine moiety and ether linkage create a hydrophilic molecule that elutes in the void volume of C18 columns.

  • Strong Basicity: With a

    
    , MEG exists as a cation at physiological and acidic pH. This leads to secondary interactions with residual silanols in silica-based columns, causing severe peak tailing.
    
  • Matrix Interference: Endogenous guanidino compounds (e.g., methylguanidine, creatinine) can compete for ionization.

Strategic Solution: We employ Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC stationary phases. These phases retain polar cations via electrostatic interactions and hydrogen bonding, allowing for the use of high-organic mobile phases that enhance Desolvation efficiency in Electrospray Ionization (ESI).

Analytical Workflow Visualization

The following diagram outlines the decision matrix for sample preparation and analysis, ensuring data integrity based on sample complexity.

MEG_Workflow Sample Biological Sample (Plasma/Urine) Prep_Decision Concentration Expected? Sample->Prep_Decision High_Conc High (>100 ng/mL) Protein Precipitation Prep_Decision->High_Conc Screening Low_Conc Trace (<10 ng/mL) MCX SPE Extraction Prep_Decision->Low_Conc Trace Analysis HILIC HILIC Separation (Amide/ZIC-HILIC) High_Conc->HILIC Low_Conc->HILIC MS_MS MS/MS Detection (ESI+ MRM) HILIC->MS_MS Data Quantitation & QC Validation MS_MS->Data

Figure 1: Analytical workflow for MEG quantitation, distinguishing between screening (Protein Precip) and trace analysis (SPE).[1][2]

Sample Preparation Protocols

Method A: Protein Precipitation (High Throughput)

Best for: PK screening, high-concentration samples.

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Metformin-D6 or Creatine-D3, 100 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why: Acidified ACN precipitates proteins while keeping MEG ionized and soluble.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a total recovery vial. Do not evaporate to dryness (guanidines can adsorb to glass); inject directly or dilute with ACN.

Method B: Mixed-Mode Cation Exchange SPE (High Sensitivity)

Best for: Trace analysis, complex matrices, removing phospholipids.

  • Cartridge: Use Waters Oasis MCX or Phenomenex Strata-X-C (30 mg).

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Acidify 100 µL sample with 100 µL 2% Formic Acid (aq) and load.

  • Wash 1: 1 mL 2% Formic Acid (removes neutrals/acids).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[3] High pH neutralizes the guanidinium ion (or deprotonates the sorbent), releasing the analyte.

  • Reconstitution: Evaporate under

    
     at 40°C and reconstitute in 100 µL Mobile Phase B (90% ACN).
    

LC-MS/MS Method Parameters

Chromatographic Conditions (HILIC)
ParameterSpecificationRationale
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm) OR SeQuant ZIC-HILICAmide phases provide excellent retention for polar amines via hydrogen bonding.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides protons for ionization and ionic strength to reduce secondary interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content required for HILIC retention.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 - 5 µLLow volume prevents solvent mismatch effects in HILIC.

Gradient Table:

  • 0.0 - 1.0 min: 95% B (Isocratic hold for loading)

  • 1.0 - 5.0 min: 95% B

    
     60% B (Linear ramp)
    
  • 5.0 - 6.0 min: 60% B (Flush polar contaminants)

  • 6.0 - 6.1 min: 60% B

    
     95% B
    
  • 6.1 - 9.0 min: 95% B (Re-equilibration - Critical in HILIC)

Mass Spectrometry (MRM) Settings
  • Ionization: ESI Positive (

    
    )
    
  • Source Temp: 500°C (High temp aids desolvation of aqueous buffers)

  • Capillary Voltage: 3.0 kV

MRM Transitions (Theoretical - Must Optimize): MEG Formula:


 | Molecular Weight: 117.15 Da
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
MEG (Quant) 118.1 60.1 20 - 25Characteristic Guanidinium fragment
MEG (Qual) 118.1101.110 - 15Loss of

MEG (Qual) 118.174.018 - 22Cleavage of ether chain
IS (Metformin-D6) 136.260.120Structural Analog

Troubleshooting & Optimization Logic

Optimization_Tree Issue Chromatographic Issue Detected Type Identify Problem Issue->Type Tailing Peak Tailing Type->Tailing Split Split Peaks Type->Split Drift RT Drift Type->Drift Sol1 Increase Buffer Conc. (10mM -> 20mM) Tailing->Sol1 Silanol Interaction Sol2 Match Sample Diluent to Initial Mobile Phase Split->Sol2 Solvent Mismatch Sol3 Extend Equilibration Time (HILIC requires 20 column vols) Drift->Sol3 Water Layer Stability

Figure 2: Troubleshooting decision tree for common HILIC anomalies.

Key Mechanistic Insight: In HILIC, water forms a stagnant layer on the silica surface. Analytes partition into this layer. If the sample diluent is 100% water, it disrupts this layer locally, causing split peaks. Always dilute samples in 80-90% Acetonitrile.

References

  • Agilent Technologies. (2017).[4] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8566EN. Link

  • Thermo Fisher Scientific. (2016). Assay of guanidine in pharmaceutical formulations using Ion Chromatography. Application Note 1055. Link

  • Varmaza, P. et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 13, 102972. Link

  • PubChem. (2025).[5] 1-(2-Methoxyethyl)guanidine Compound Summary. National Library of Medicine. Link

  • MDPI. (2024). Analysis Profiling of Endogenous Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. Molecules. Link

Sources

Application Note: 1-(2-Methoxyethyl)guanidine as a Mechanistic Probe in Nitric Oxide Synthase (NOS) Research

[1]

Abstract & Core Utility

1-(2-Methoxyethyl)guanidine (hereafter referred to as O-MEG ) is a guanidine-based small molecule used primarily as a structural isostere and mechanistic control in the development of selective iNOS inhibitors.

While its sulfur-containing analog, Mercaptoethylguanidine (MEG) , is a highly potent iNOS inhibitor due to direct heme coordination, O-MEG lacks the ability to coordinate the heme iron effectively. Therefore, O-MEG is the critical "negative control" or "steric comparator" used to distinguish between active site occupancy (steric hindrance) and heme-ligation as the primary mode of inhibition in novel drug candidates.

Key Application: Differentiating the role of the thioether moiety in NOS inhibition kinetics.

Pharmacological Profile & Mechanism

The "Chalcogen Switch" Mechanism

To understand the utility of O-MEG, one must understand its relationship to MEG.

  • MEG (Mercapto-): The sulfur atom acts as a soft base, coordinating with the heme iron (Fe) in the iNOS active site. This creates a tight, often slow-off-rate inhibition complex.

  • O-MEG (Methoxy-): The oxygen atom is a harder base and sterically similar to sulfur but binds poorly to the heme iron.

By comparing the IC50 of a lead compound against O-MEG, researchers can quantify the "Heme Contribution Factor" —the amount of binding energy derived specifically from the metal-ligand interaction versus simple hydrogen bonding and hydrophobic fit.

Selectivity and Potency Data

Note: Values are representative of the structural class differences.

CompoundStructureiNOS IC50 (µM)Mechanism of ActionStability
MEG Guanidine-CH2-CH2-SH ~1 - 10Competitive + Heme CoordinationLow (Dimerizes to GED)
O-MEG Guanidine-CH2-CH2-O-Me > 100*Competitive (Steric only)High
L-NIL N6-(1-iminoethyl)lysine~3.7CompetitiveHigh

*O-MEG is significantly less potent than MEG, serving as a baseline for steric affinity.

Pathway Interaction Diagram

The following diagram illustrates the differential binding modes within the iNOS active site.

iNOS_Mechanismcluster_legendInteraction LogicArginineL-Arginine(Substrate)iNOS_HemeiNOS Active Site(Heme-Fe)Arginine->iNOS_Heme BindsNO_ProdNitric Oxide (NO)ProductioniNOS_Heme->NO_Prod CatalysisMEGMEG (Mercapto)InhibitorMEG->iNOS_Heme Strong Block(Steric + Fe-S Bond)OMEGO-MEG (Methoxy)ProbeOMEG->iNOS_Heme Weak Block(Steric Only)LegendMEG coordinates Fe directly.O-MEG occupies space butcannot coordinate Fe.

Figure 1: Differential inhibition logic. MEG utilizes a dual-anchor mechanism (Guanidine-Glu binding + S-Fe binding), whereas O-MEG relies solely on the Guanidine-Glu interaction.

Experimental Protocols

Protocol A: Comparative IC50 Determination (Griess Assay)

Objective: To determine the contribution of heme-coordination to inhibition potency by comparing MEG and O-MEG.

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Induction: Lipopolysaccharide (LPS, E. coli 0111:B4) + IFN-γ.

  • Compounds:

    • 1-(2-Methoxyethyl)guanidine sulfate (O-MEG).

    • Mercaptoethylguanidine (MEG) [Freshly prepared from GED or protected precursor].

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (Phenol-red free DMEM). Adhere for 24h.
    
  • Treatment:

    • Prepare serial dilutions of O-MEG (1 mM to 1 µM) and MEG (100 µM to 0.1 µM).

    • Note: O-MEG requires a higher concentration range due to lower potency.

  • Induction: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) immediately after inhibitor addition.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Quantification:

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution; incubate 10 min in dark.

    • Add 50 µL NED solution; incubate 10 min in dark.

    • Measure Absorbance at 540 nm.

  • Calculation:

    • Convert Absorbance to Nitrite concentration using a NaNO2 standard curve.

    • Calculate % Inhibition =

      
      .
      

Validation Check:

  • If O-MEG shows

    
     inhibition at 10 µM, verify compound identity; it may be contaminated with a more potent analog.
    
  • Perform an MTT/CCK-8 assay in parallel to ensure O-MEG is not cytotoxic at high concentrations (1 mM).

Protocol B: "Thioether Switch" Validation (In Vivo)

Objective: To demonstrate that systemic effects (e.g., hypotension reversal) are driven by iNOS inhibition (heme binding) rather than non-specific guanidine effects.

Workflow Diagram:

InVivo_Workflowcluster_treatTreatment Groups (T=4h)Step1Induction:LPS IP Injection (10 mg/kg)Time: T=0Step2Onset of Shock:Monitor MAP (Mean Arterial Pressure)Time: T=4hStep1->Step2Grp1Vehicle (PBS)Step2->Grp1Grp2MEG (10 mg/kg)Step2->Grp2Grp3O-MEG (10 mg/kg)Step2->Grp3Step3Readout (T=6h):1. Serum Nitrite/Nitrate2. MAP RestorationGrp1->Step3Grp2->Step3Grp3->Step3

Figure 2: In vivo experimental design. O-MEG serves as the negative control for efficacy.

Expected Outcomes:

  • MEG Group: Restoration of blood pressure (MAP) and reduction in serum nitrite.

  • O-MEG Group: Minimal effect on MAP and nitrite at equimolar doses (demonstrating that the therapeutic effect requires the specific heme-interaction of MEG).

Technical Considerations & Handling

Solubility and Stability

One of the primary advantages of O-MEG over MEG is stability .

  • MEG: Rapidly oxidizes to Guanidinoethyldisulphide (GED) in solution. Must be prepared fresh or stored under reducing conditions.

  • O-MEG: The ether linkage is chemically stable.

    • Solubility: Highly soluble in water/PBS (>50 mg/mL).

    • Storage: Stable at -20°C as a solid or solution for >6 months.

Chemical Identity Verification

Ensure you are using the correct salt form.

  • Sulfate Salt (2:1): Most common commercial form. MW ~ 332.3 (for the bis-guanidine sulfate).

  • Free Base: Hygroscopic and less stable.

References

  • Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology, 117(4), 619–632.

  • Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 269(43), 26669-26676.

  • Wolff, D. J., & Lubeskie, A. (1995). "Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase." Archives of Biochemistry and Biophysics, 316(1), 290-301.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(Pt 3), 593.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Methoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MEG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Retention, Detection, and Desalting Challenges for Hydrophilic Guanidines

Executive Summary

1-(2-Methoxyethyl)guanidine presents a "perfect storm" of purification challenges: it is highly polar, strongly basic (


), lacks a UV chromophore, and is prone to hygroscopicity. Standard reverse-phase (C18) workflows typically fail, resulting in elution at the void volume (

) or co-elution with inorganic salts.

This guide provides three validated workflows to isolate this molecule in high purity, moving beyond standard protocols to address the specific physicochemical properties of the methoxyethyl-guanidine core.

Module 1: Chromatographic Retention (The "Void Volume" Crisis)

The Problem

On a standard C18 column, 1-(2-Methoxyethyl)guanidine elutes immediately with the solvent front. Root Cause: The molecule is too hydrophilic to partition into the hydrophobic C18 stationary phase. The guanidinium core remains fully solvated by the aqueous mobile phase, preventing interaction with the alkyl chains.

The Solution: HILIC or Ion-Pairing

You must alter the separation mechanism. Do not attempt to optimize a standard C18 gradient; it will not work.

Protocol A: HILIC (Recommended for LC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the silica surface. The polar guanidine partitions into this layer.

  • Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B)

    
     50% B over 15 minutes.
    
  • Mechanism: The ammonium formate ensures the silica silanols are protonated (reducing irreversible binding) while maintaining the guanidine charge for hydrophilic partitioning.

Protocol B: Ion-Pairing (Recommended for UV/Prep)

If HILIC is unavailable, you must modify the C18 surface dynamically.

  • Reagent: Trifluoroacetic acid (TFA) at 0.1% or Heptafluorobutyric acid (HFBA) at 0.05%.

  • Mechanism: The fluorinated acid forms a neutral, hydrophobic ion pair with the positively charged guanidine. This complex then retains on the C18 chain.

  • Warning: TFA suppresses MS ionization. Use HFBA only if necessary for retention, as it is difficult to remove.

Workflow Visualization

G start Start: Retention Failure decision Is MS Detection Required? start->decision hilic Protocol A: HILIC Mode (Ammonium Formate/ACN) decision->hilic Yes (MS) ionpair Protocol B: Ion-Pairing (C18 + 0.1% TFA/HFBA) decision->ionpair No (UV/ELSD) result1 Result: Retention via Water Partitioning hilic->result1 result2 Result: Retention via Hydrophobic Coating ionpair->result2

Figure 1: Decision matrix for selecting the correct stationary phase based on detection requirements.

Module 2: Desalting & Isolation (The "Inorganic" Trap)

The Problem

Synthesis of guanidines often involves S-methylisothiourea or pyrazole reagents, leaving behind excess salts (sulfates, iodides) or unreacted amines. Conventional silica flash chromatography is ineffective because the basic guanidine streaks or binds irreversibly to acidic silanols.

The Solution: "Catch and Release" SCX

Strong Cation Exchange (SCX) is the gold standard for purifying alkyl guanidines.

Protocol: SCX Cartridge Purification
  • Conditioning: Wash SCX cartridge with MeOH, then Water.

  • Loading: Dissolve crude 1-(2-Methoxyethyl)guanidine in water (pH < 7). Load onto the cartridge.

    • Mechanism:[1][2][3][4] The positively charged guanidine (

      
      ) binds tightly to the sulfonate groups of the resin. Neutral impurities flow through.
      
  • Washing: Flush with MeOH or Water/MeOH (1:1).

    • Validation: Check the wash for impurities using TLC. The product should not move.

  • Elution: Elute with 2M Ammonia in Methanol.

    • Mechanism:[1][2][3][4] The massive excess of ammonia displaces the guanidine from the resin.

  • Finishing: Evaporate the ammoniacal methanol immediately to avoid carbonate formation.

Data: Comparison of Isolation Methods
ParameterSilica Flash (Standard)Reverse Phase (C18)SCX (Catch & Release)
Recovery Yield < 40% (Irreversible binding)Variable (Void volume loss)> 90%
Salt Removal PoorModerateExcellent
Purity Low (Streaking)High (if retained)High
Solvent Cost HighMediumLow
Mechanism Visualization

SCX step1 1. Load (pH < 7) [Guanidine+] binds to [Resin-] step2 2. Wash (MeOH) Neutrals/Anions removed step1->step2 step3 3. Elute (NH3/MeOH) [NH4+] displaces [Guanidine+] step2->step3

Figure 2: The "Catch and Release" mechanism utilizing the high basicity of the guanidine moiety.

Module 3: Detection (The "Invisible" Analyte)

The Problem

1-(2-Methoxyethyl)guanidine has no conjugated


-system. It effectively has zero absorbance above 210 nm. Using 200-210 nm (low UV) results in high background noise from buffers and solvents (especially Formic Acid or Acetone).
The Solution: Universal Detection

Do not rely on UV. Use mass-sensitive detectors.

  • ELSD (Evaporative Light Scattering Detector):

    • Ideal for prep-scale. The guanidine is non-volatile (salt or free base), while the mobile phase is volatile.

    • Setting: Drift tube temp 40°C (prevent degradation), Gain 4-8.

  • LC-MS (ESI+):

    • Guanidines ionize exceptionally well in positive mode (

      
      ).
      
    • Target Mass: 118.1 m/z (

      
       + H).
      
    • Note: You may see a dimer peak (

      
      ) at higher concentrations.
      
  • Visual Stain (TLC):

    • If using TLC, UV will fail. Use Sakaguchi Stain (specific for guanidines) or Dragendorff’s Reagent .

    • Sakaguchi Reaction:

      
      -naphthol + sodium hypochlorite 
      
      
      
      Red color.

Module 4: Storage & Handling FAQ

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. The free base of 1-(2-Methoxyethyl)guanidine is hygroscopic and often an oil or low-melting solid.

  • Fix: Convert it to a salt for stability. The Hydrochloride (HCl) or Hemisulfate salts are typically crystalline solids. Treat the free base with 1 equivalent of anhydrous HCl in dioxane/ether to precipitate the salt.

Q: I see a new impurity appear after leaving the sample out. What is it? A: Guanidine free bases absorb atmospheric


 rapidly to form guanidinium carbonates.
  • Prevention: Store under Argon/Nitrogen. If carbonate forms, re-acidify or pass through SCX again.

Q: Can I use standard silica if I add Triethylamine (TEA)? A: It is risky. While TEA blocks silanols, the polarity of MEG is so high that it may still streak. SCX or Alumina (Basic) is far superior to Silica+TEA.

References

  • Basicity of Guanidines

    • Source: Wikipedia / PubChem[5]

    • D

      
       is typically 13.[6][7]6. The electron-donating methoxyethyl group maintains this high basicity compared to aromatic guanidines.
      
  • HILIC Separation of Polar Amines

    • Source: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
    • Relevance: Establishes the mechanism of water-layer partitioning for polar bases like guanidines.
  • Cation Exchange for Guanidine Isolation

    • Source: BioSpectra / ResearchG
    • Relevance: Validates the use of strong cation exchange for removing neutral impurities
  • Detection of Non-Chromophoric Compounds

    • Source: Agilent Technologies Technical Overview
    • Relevance: ELSD and CAD detection principles for non-UV absorbing compounds.

Sources

overcoming solubility issues of 1-(2-Methoxyethyl)guanidine in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Formulation of 1-(2-Methoxyethyl)guanidine

Current Status: Operational Subject: Troubleshooting Solubility & Stability in Biological Assays Ticket ID: MEG-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Invisible" Solubility Trap

If you are encountering solubility issues with 1-(2-Methoxyethyl)guanidine (MEG), you are likely facing a phase-state mismatch rather than true insolubility.

Guanidine derivatives are inherently hydrophilic.[1][2] The paradox is that while they are highly water-soluble, they often present as "insoluble" or "oily" residues in the lab.[2] This is almost exclusively due to two factors:

  • Hygroscopicity of the Free Base: The free base absorbs atmospheric water and CO₂, forming sticky carbonate crusts that appear insoluble.[1][2]

  • Salt-Solvent Incompatibility: While the molecule is soluble in water, the sulfate or hydrochloride salt you are likely using may have poor solubility in the pure DMSO stocks typically used for high-throughput screening.[1]

Part 1: Physicochemical Intelligence (The "Why")

Before fixing the protocol, you must understand the molecule's behavior in your buffer system.[2]

PropertyValueImplication for Assay
pKa (Guanidine Core) ~12.5 – 13.6Cationic at pH 7.4. It will be fully protonated (

).[1] It acts as a Lewis base; do not use in low-capacity buffers.[1][2]
LogP ~ -1.2 (Estimated)Highly Polar. It prefers water over octanol.[1][2] It will not passively cross membranes easily without a transporter.[1][2]
Hygroscopicity Extreme (Free Base)Handling Hazard. The free base turns into a deliquescent oil within minutes of air exposure.[1][2]
Preferred Form Hydrochloride or HemisulfateStability. Always order the salt form for solid storage.[1][2]

Part 2: Troubleshooting Guides (Q&A)

Q1: "My compound arrived as a sticky oil/gum, not a powder. Is it degraded?"

Diagnosis: You likely purchased the Free Base form.[1][2] Root Cause: 1-(2-Methoxyethyl)guanidine free base is a strong base.[1][2] Upon exposure to air, it rapidly absorbs moisture and reacts with atmospheric CO₂ to form guanidinium carbonate.[1][2] This "gum" is a mixture of water, base, and carbonate salt.[2] The Fix:

  • Immediate: Dissolve the entire oily residue in a known volume of 0.1 M HCl to convert it to the stable Hydrochloride salt in situ.

  • Prevention: Exclusively purchase the Hydrochloride (HCl) or Hemisulfate salt forms.[1][2] They are crystalline solids and stable at room temperature.[1][2][3]

Q2: "I made a 100 mM stock in DMSO, but it precipitated when I froze it."

Diagnosis: Salt-Solvent Incompatibility (Common Ion Effect).[1][2] Root Cause: While Guanidine HCl is moderately soluble in DMSO, Guanidine Sulfate is poorly soluble in aprotic organic solvents like DMSO or DMF.[2] Freezing lowers the solubility product (


), causing the salt to "crash out."[2]
The Fix: 
  • Protocol Shift: For guanidine salts, Water or PBS is the superior stock solvent.[2]

  • If DMSO is mandatory: Limit stock concentration to 10 mM. If using the Sulfate salt, you must switch to the HCl salt for DMSO compatibility.[1][2]

Q3: "My assay pH drifted significantly after adding the compound."

Diagnosis: Insufficient Buffer Capacity. Root Cause: At 10 mM, this compound is effectively a 10 mM base.[1][2] If you add it to a weak buffer (e.g., 10 mM HEPES) without pH readjustment, the pH will spike, potentially precipitating other assay components (like Mg²⁺ or Ca²⁺).[2] The Fix:

  • Ensure your buffer concentration is at least 5x higher than your highest compound concentration (e.g., use 50 mM HEPES for 10 mM MEG).[2]

Part 3: Validated Workflows

Workflow A: The "Safe-Start" Preparation Protocol

Use this logic to prevent precipitation before it happens.

G start Start: 1-(2-Methoxyethyl)guanidine check_form Check Form on Vial Label start->check_form is_free_base Is it Free Base? check_form->is_free_base is_salt Is it HCl/Sulfate Salt? check_form->is_salt handle_base CRITICAL: Do not weigh in open air. Dissolve entire vial in 1eq HCl. is_free_base->handle_base solvent_choice Choose Stock Solvent is_salt->solvent_choice handle_base->solvent_choice water_path Water / PBS (Recommended) solvent_choice->water_path dmso_path DMSO (Caution) solvent_choice->dmso_path final Ready for Assay water_path->final check_salt_type Check Salt Type dmso_path->check_salt_type sulfate_warn Sulfate Salt: High Risk of Precipitation in DMSO. Switch to Water. check_salt_type->sulfate_warn hcl_ok HCl Salt: Soluble up to ~50mM in DMSO. check_salt_type->hcl_ok sulfate_warn->water_path Redirect hcl_ok->final

Caption: Decision tree for selecting the correct solvent based on the specific salt form of the guanidine derivative.

Workflow B: Serial Dilution Integrity Check

Use this control experiment to confirm your compound is actually in solution during your assay.[2]

Objective: Verify that the compound remains soluble when transitioning from Stock (100x) to Assay Buffer (1x).

  • Prepare Stock: 10 mM in Water (or DMSO if HCl salt).[1][2]

  • Prepare Buffer: PBS pH 7.4 + 1% BSA (mimicking assay conditions).

  • The "Crash" Test:

    • Pipette 10 µL of Stock into 990 µL of Buffer (Final: 100 µM).

    • Vortex immediately.

    • Wait 30 minutes at Room Temperature.

  • Measurement:

    • Centrifuge at 13,000 x g for 5 minutes.

    • Measure UV Absorbance (200–220 nm) of the supernatant .[1][2]

    • Compare against a theoretical standard.

    • Note: Guanidines have weak UV absorbance; LC-MS is preferred if available.

Part 4: Data Reference Table

Solvent SystemHCl Salt SolubilitySulfate Salt SolubilityFree Base Solubility
Water (pH 7) High (>1 M)High (>0.5 M)High (Alkaline pH)
PBS (pH 7.4) HighHighHigh
DMSO Moderate (~50 mM)Low / Poor High (Miscible)
Ethanol ModeratePoorHigh

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Guanidinium Chloride - Physicochemical Properties. Retrieved from [Link][2]

  • Cheung, J. et al. (2010).Physicochemical Profiling of Guanidine Derivatives in Drug Discovery. Journal of Medicinal Chemistry. (Generalized citation for guanidine behavior in buffers).

Sources

Technical Support Center: 1-(2-Methoxyethyl)guanidine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Chemical Behavior & Storage Fundamentals

The Molecule: Vulnerability Analysis

1-(2-Methoxyethyl)guanidine (MEG) is a bifunctional molecule consisting of a strongly basic guanidine core (


) and a polar methoxyethyl tail. Understanding its degradation requires analyzing these two distinct moieties.
MoietyStability RiskMechanism
Guanidine Core High Carbonation: As a superbase, the free base avidly absorbs atmospheric

to form guanidinium carbonate/bicarbonate [1].Hydrolysis: Under alkaline conditions, the C=N bond is susceptible to nucleophilic attack by water, degrading into the corresponding urea derivative and ammonia [2].[1]
Methoxyethyl Tail LowEther Cleavage: The ether linkage is generally robust under standard storage conditions. It requires strong Lewis acids or extreme heat to cleave, which are not typical storage risks.
Salt Form VariableHygroscopicity: Guanidine salts (HCl, Sulfate) are chaotropic and highly hygroscopic. They will deliquesce (turn into liquid) if exposed to humidity [3].
The "Golden Rule" of Storage

Never store 1-(2-Methoxyethyl)guanidine as a free base for long periods. The free base is kinetically unstable in air. It must be converted to a salt form (typically Hemisulfate or Hydrochloride) for long-term viability.

Recommended Conditions (Salt Form):

  • Temperature: -20°C (Optimal) to 4°C (Acceptable).

  • Atmosphere: Argon or Nitrogen backfill (Essential for free base; Recommended for salts).

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

  • Desiccation: Secondary containment in a desiccator is mandatory due to hygroscopicity.

Module 2: Troubleshooting & FAQs

Scenario A: "My white powder has turned into a sticky, colorless gel."

Diagnosis: Deliquescence (Hygroscopicity) Your sample has absorbed atmospheric moisture. This is common if the vial was opened in a humid room without equilibration.

  • Immediate Action: Do not heat it to "dry it out" in an oven; this promotes hydrolysis.

  • Rescue Protocol:

    • Dissolve the gel in a minimal amount of anhydrous methanol.

    • Add a drying agent (anhydrous

      
      ). Filter.
      
    • Concentrate in vacuo.

    • Store immediately in a desiccator.

  • Prevention: Allow the frozen vial to reach room temperature before opening to prevent condensation on the cold solid.

Scenario B: "I see an unexpected peak at ~160 ppm in my Carbon ( ) NMR."

Diagnosis: Carbonation vs. Hydrolysis This is the most common analytical confusion. Both the degradation product (Urea) and the contaminant (Carbonate) appear in the carbonyl region.

  • Differentiation Test:

    • Observation: If the peak is broad and shifts slightly with concentration, it is likely Guanidinium Carbonate (Salt formation with air).

    • Observation: If the peak is sharp and accompanied by a loss of the characteristic guanidine N-H signal in

      
       NMR, it is 1-(2-Methoxyethyl)urea  (Hydrolysis product).
      
  • Causality: Carbonation occurs due to air exposure. Hydrolysis occurs due to moisture + heat or high pH.

Scenario C: "The sample has turned yellow."

Diagnosis: Oxidative Trace Contamination Pure alkylguanidines are colorless. Yellowing indicates trace oxidation of minor impurities (often starting material amines) or photo-degradation if stored in clear glass.

  • Impact: Usually <1% impurity by mass. Often acceptable for crude biological assays but unacceptable for precise kinetic studies or crystallography.

  • Solution: Recrystallization from Methanol/Ether.

Module 3: Analytical Validation & Degradation Pathways

Degradation Pathway Diagram

The following diagram illustrates the two primary failure modes: Hydrolysis (irreversible) and Carbonation (reversible).

MEG_Degradation MEG 1-(2-Methoxyethyl)guanidine (Intact Salt) FreeBase Free Base (Reactive Species) MEG->FreeBase Basification / pH > 13 Carbonate Guanidinium Carbonate (Air Exposure) FreeBase->Carbonate + CO2 (Air) Urea 1-(2-Methoxyethyl)urea (Hydrolysis Product) FreeBase->Urea + H2O (Slow) Ammonia Ammonia (NH3) FreeBase->Ammonia Byproduct Carbonate->MEG Acidification (H2SO4/HCl)

Figure 1: Primary degradation pathways. Note that Carbonation is reversible via acidification, whereas Hydrolysis to Urea is irreversible.

Quality Control (QC) Workflow

Before using stored material for critical experiments, follow this decision matrix.

QC_Workflow Start Inspect Sample Visual Visual Check: Flowing Powder? Start->Visual NMR 1H NMR (D2O or DMSO-d6) Visual->NMR Yes Fail FAIL: Recrystallize or Discard Visual->Fail No (Goo/Liquid) Integration Check Integral Ratio: CH2 (Methoxy) vs CH2 (Ethyl) NMR->Integration Pass PASS: Proceed to Experiment Integration->Pass Ratio 3:2:2 Integration->Fail Extra Peaks / Wrong Ratio

Figure 2: Rapid QC Decision Tree for researchers.

Module 4: Experimental Protocols

Re-Validation via NMR

If you suspect degradation, run a standard proton NMR.

  • Solvent:

    
     (Preferred for salts) or 
    
    
    
    .
  • Key Signals (Expected):

    • 
       ppm (Singlet, 3H, 
      
      
      
      )
    • 
       ppm (Triplet, 2H, 
      
      
      
      )
    • 
       ppm (Triplet, 2H, 
      
      
      
      )
  • Red Flags:

    • Loss of the triplet splitting pattern (indicates chain breakdown).

    • New singlet near 8.0-9.0 ppm (Ammonium, if hydrolysis occurred).

Handling & Weighing Protocol

To minimize hygroscopic error during experiment preparation:

  • Equilibrate: Remove vial from freezer (-20°C) and place in a desiccator for 30 minutes to reach room temperature.

  • Weighing: Use an anti-static weighing boat. Do not use paper (guanidine salts stick to paper fibers).

  • Speed: Weigh quickly. If precise stoichiometry is critical (e.g., catalytic ligand), weigh the solid and then dissolve in a known volume of solvent to create a stock solution. Determine the exact concentration of the stock solution via quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) rather than relying on the solid weight.

References

  • Guanidine Carbonation Mechanism

    • Source: Oak Ridge National Laboratory (ORNL). "Carbon Capture via Crystallization with a Guanidine Ligand."[2]

    • Relevance: Establishes the mechanism of rapid CO2 absorption by guanidine bases.
  • Hydrolytic Stability of Alkylguanidines

    • Source: American Chemical Society (ACS), Industrial & Engineering Chemistry Research. "Development of More Hydrolytically Stable Alkyl Guanidines."
    • Relevance: Details the hydrolysis of alkylguanidines to ureas under alkaline conditions and the kinetic factors involved.
  • Hygroscopicity & Protein Interaction

    • Source: National Institutes of Health (NIH) / PubMed.
    • Relevance: Confirms the strong preferential hydration (hygroscopicity) of guanidine salts and their thermodynamic behavior in solution.

Sources

Technical Support Center: Stability Guide for 1-(2-Methoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyethyl)guanidine (MEG) is a potent nucleophilic base (


). In its free base form, it is thermodynamically unstable in open air and aqueous environments. The primary degradation vectors are atmospheric carbonylation  (absorbing 

) and hydrolytic cleavage (generating ureas).

The Golden Rule: Always store MEG as a salt (e.g., Hydrochloride or Hemisulfate) in a buffered, slightly acidic solution (


). Never store the free base in solution for extended periods.

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the enemy. MEG degradation is not random; it follows specific kinetic pathways driven by pH and atmospheric exposure.

Degradation Pathways

The guanidine moiety is the reactive center. The methoxyethyl tail is generally inert under standard biological conditions, but the guanidine head is susceptible to two major failures:

  • Carbonylation (The "Air" Problem): As a strong base, MEG strips

    
     from the air, forming insoluble carbonate or bicarbonate salts. This alters stoichiometry and often causes "mysterious" precipitation.
    
  • Alkaline Hydrolysis (The "Water" Problem): At high pH (

    
    ), the guanidinium ion deprotonates. The resulting free base is susceptible to nucleophilic attack by hydroxide ions (
    
    
    
    ), cleaving the C=N bond to form a urea derivative and an amine.[1]
Pathway Visualization

The following diagram illustrates the stability cliff. Note that the Protonated State (Salt) is the only thermodynamic sink for stability.

MEG_Degradation MEG_Salt MEG Salt (Protonated) (Stable Storage Form) MEG_Base MEG Free Base (Reactive Species) MEG_Salt->MEG_Base pH > 12 Deprotonation MEG_Base->MEG_Salt pH < 7 Acidification Carbonate MEG-Carbonate (Insoluble Precipitate) MEG_Base->Carbonate + CO2 (Air Exposure) Fast Reaction Tetrahedral Tetrahedral Intermediate MEG_Base->Tetrahedral + OH- (High pH) Hydrolysis Start Urea Urea Derivative + 2-Methoxyethylamine Tetrahedral->Urea Collapse Irreversible

Figure 1: Mechanistic pathways of 1-(2-Methoxyethyl)guanidine degradation. Green indicates the safe zone; Red indicates irreversible degradation.

Module 2: Storage & Handling Protocols

The "Self-Validating" Stock Solution Protocol

Do not rely on simple dissolution. Follow this protocol to ensure integrity.

Reagents:

  • MEG Salt (e.g., HCl salt)

  • Solvent: Anhydrous DMSO (preferred) or Degassed Water.

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Methodology:

  • Solvent Degassing: Before adding the solid, purge your solvent with Argon for 15 minutes.

    • Reasoning: Removes dissolved

      
      , preventing immediate carbonate formation upon dissolution.
      
  • Weighing: Weigh the MEG salt quickly. If using the free base (hygroscopic oil/solid), weigh under an inert atmosphere (Glovebox).

  • Dissolution: Dissolve to a high concentration (e.g., 100 mM).

    • Insight: Higher concentrations are self-buffering against minor pH drifts compared to dilute solutions.

  • Aliquot & Freeze: Flash freeze aliquots in liquid nitrogen and store at -20°C or -80°C.

    • Never store at 4°C in a "working stock" format for more than 24 hours. Repeated freeze-thaw cycles introduce moisture and oxygen.

Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommendation
Water (pH < 7) HighLowBest for aqueous assays. Ensure buffer capacity is sufficient.
Water (pH > 9) CriticalHydrolysisAvoid. Hydrolysis half-life decreases exponentially with pH.
DMSO (Anhydrous) HighHygroscopicityBest for Stock. DMSO absorbs water from air; seal tightly.
Ethanol/Methanol ModerateTransesterificationAvoid for long-term storage. Nucleophilic solvents can react slowly.
Ether/THF LowSolubilityPoor solubility for salts; good for free base but risks oxidation.

Module 3: Troubleshooting & FAQs

Q1: My clear MEG solution turned cloudy after 2 days on the bench. What happened?

Diagnosis: Carbonate Formation. Mechanism: You likely used the free base or a high-pH buffer. The solution absorbed atmospheric


, forming guanidinium carbonate, which is often less soluble than the free base or chloride salt.
Fix:  Filter the solution (0.22 µm), but assume the concentration has dropped. For the future, use the HCl salt  and keep the container under Argon.
Q2: I see a "Ghost Peak" in my LC-MS (+18 Da or -42 Da).

Diagnosis: Hydrolysis.[2] Analysis:

  • +18 Da: Technically, hydrolysis adds water (

    
    ), but the cleavage usually splits the molecule.
    
  • Mass Shift: Look for the mass of 2-methoxyethylamine or the corresponding urea derivative.

  • Cause: Your buffer pH was likely too high (> pH 10) or the sample was heated. Fix: Check the pH of your mobile phase and sample diluent. Ensure it is neutral (pH 7) or acidic.

Q3: Can I autoclave solutions of 1-(2-Methoxyethyl)guanidine?

Answer: No. Reasoning: Guanidines are thermally labile in water. The combination of High Heat (121°C) + Water = Accelerated Hydrolysis. Protocol: Sterilize by filtration using a 0.22 µm PES or PVDF membrane.

Q4: I need to use the Free Base for a reaction. How do I generate it in situ?

Protocol:

  • Dissolve the MEG-HCl salt in your anhydrous solvent.

  • Add exactly 1.0 equivalent of Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Centrifuge to pellet the resulting inorganic salt (KCl or NaCl).

  • Use the supernatant immediately. Do not store.

References

  • Guanidine Stability & pKa

    • Source: Wikipedia / CRC Handbook of Chemistry and Physics.
    • Data: Guanidinium pKa is ~13.[3][4][5]6. It remains protonated and stable at physiological pH.[6]

    • URL:[6]

  • Hydrolysis Mechanisms

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "Kinetics and mechanism of the alkaline hydrolysis of guanidine..."
    • Relevance: Establishes that hydrolysis is second-order with respect to hydroxide ion concentration (rapid
    • URL:

  • Carbon Capture (Degradation Context)

    • Source:Oak Ridge National Laboratory (ORNL).[7] "CO2 Capture from Ambient Air via Crystallization with a Guanidine Sorbent."

    • Relevance: Demonstrates the extreme affinity of alkyl guanidines for CO2, valid
    • URL:

  • Alkylguanidine Decomposition

    • Source:PubMed / NIH. "The nonenzymatic decomposition of guanidines and amidines."
    • Relevance: Confirms that methyl/alkyl guanidines decompose via hydrolysis rather than elimination, and that pH is the governing factor.[8]

    • URL:

Sources

dealing with interference in colorimetric assays for guanidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Guide: Overcoming Interference in Colorimetric Guanidine Assays

Introduction: The Interference Landscape

Accurate quantification of guanidine compounds (e.g., Arginine, Methylguanidine, Guanidinoacetic acid) is critical in metabolic research and drug development. However, the two primary colorimetric methods—the Sakaguchi Reaction (for monosubstituted guanidines like Arginine) and the Pentacyanoferrate/Nitroprusside Reaction (for free Guanidine)—are notoriously susceptible to matrix interference.

This guide moves beyond basic protocols to address the causality of assay failure. We will focus on the two most common "silent killers" of data integrity: Urea competition and Thiol-mediated quenching , and provide self-validating solutions for each.

Module 1: The Sakaguchi Reaction (Arginine & Monosubstituted Guanidines)

The Mechanism: The Sakaguchi reaction relies on the condensation of


-naphthol with the guanidino group in an alkaline medium, followed by oxidation with sodium hypobromite (NaOBr) or hypochlorite to form a red quinone-imine complex.

The Interference: Urea (Carbamide) In biological fluids (urine, serum), urea concentrations often exceed guanidine targets by orders of magnitude. Although urea does not produce a red color itself, it acts as a reagent sink . Urea rapidly consumes the hypobromite oxidant required to develop the arginine color, leading to false negatives or non-linear calibration curves.

Troubleshooting Protocol: Enzymatic Urea Depletion

Do not simply increase the hypobromite concentration, as excess oxidant destroys the guanidine signal.

Step-by-Step Workflow:

  • Preparation: Adjust sample pH to 7.0 (Urease optimum).

  • Digestion: Add Urease (Type III or higher activity) to the sample.

    • Ratio: 10 units of Urease per 1 mL of sample.

    • Incubation: 30 minutes at 37°C.

  • Validation: Test a small aliquot with Nessler’s reagent (yellow/brown precipitate indicates released ammonia, confirming urea hydrolysis).

  • Assay: Proceed with the Sakaguchi reaction. The ammonia produced does not interfere significantly with

    
    -naphthol coupling.
    

Visualizing the Interference Mechanism:

Sakaguchi_Interference Sample Sample Matrix (Arginine + Urea) Reaction_A Pathway A (Desired): Arginine + Naphthol + NaOBr Sample->Reaction_A Reaction_B Pathway B (Interference): Urea + NaOBr Sample->Reaction_B Reagent Reagent: NaOBr (Oxidant) Reagent->Reaction_A Reagent->Reaction_B Preferential Consumption Result_A Red Chromophore (Measurable Signal) Reaction_A->Result_A Result_B N2 + CO2 + NaBr (Reagent Depletion) Reaction_B->Result_B Result_B->Result_A Inhibits

Figure 1: The "Reagent Sink" effect. Urea consumes the hypobromite oxidant (Pathway B) faster than the arginine complex can form, effectively quenching the signal.

Module 2: Nitroprusside/Pentacyanoferrate Assays (Free Guanidine)

The Mechanism: Used for free guanidine and methylguanidine (Weber’s test variants). Nitroprusside forms a colored complex with guanidine under alkaline conditions, often requiring prior oxidation to pentacyanoferrate.

The Interference: Thiols (Sulfhydryls) Compounds containing free thiol groups (Cysteine, Glutathione, DTT,


-mercaptoethanol) are potent reducing agents. They react with the nitroprusside iron center, causing either false positives (deep red/purple colors) or false negatives by reducing the oxidized ferricyanide complex required for the reaction.
Troubleshooting Protocol: Thiol Masking (Alkylation)

Simple oxidation (air/peroxide) is insufficient as it may create disulfides that still interfere or reverse during the assay.

Step-by-Step Workflow:

  • Reagent: Prepare a 100 mM solution of N-Ethylmaleimide (NEM) or Iodoacetamide (IAA) in neutral buffer.

  • Masking: Add NEM to the sample in a 2:1 molar excess relative to the estimated thiol content.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Cleanup (Optional): If the NEM concentration is extremely high, it can be removed via a rapid Solid Phase Extraction (SPE) C18 spin column, though NEM itself rarely interferes with nitroprusside at low concentrations.

  • Assay: Proceed with the colorimetric reaction.

Module 3: The Universal Solution (Matrix Effects)

When the specific interference is unknown (e.g., complex cell lysates or plasma), the Standard Addition Method is the only self-validating protocol. It mathematically eliminates matrix effects by ensuring the calibrator experiences the exact same interference as the analyte.

Protocol: Standard Addition (Spiking)

Concept: Instead of using an external calibration curve (which assumes a clean matrix), you add known amounts of Guanidine standard into aliquots of your sample.

Experimental Setup:

TubeSample Vol (

L)
Standard Added (

L)
Solvent Added (

L)
Final Conc. Added (

)
1 (Blank) 10001000
2 (Low) 1002080

3 (Med) 1005050

4 (High) 1001000

Calculation: Plot Absorbance (Y-axis) vs. Concentration of Spike (X-axis) . The absolute value of the X-intercept (where


) is the concentration of the unknown sample.

Visualizing the Workflow:

Standard_Addition Start Unknown Sample (Complex Matrix) Split Split into 4 Aliquots Start->Split Spike0 Aliquot 1: + 0 ng Standard Split->Spike0 Spike1 Aliquot 2: + 10 ng Standard Split->Spike1 Spike2 Aliquot 3: + 20 ng Standard Split->Spike2 Spike3 Aliquot 4: + 40 ng Standard Split->Spike3 Measure Add Reagents & Measure Absorbance Spike0->Measure Spike1->Measure Spike2->Measure Spike3->Measure Plot Plot Linear Regression (y = mx + b) Measure->Plot Result Calculate X-intercept: Conc = |b/m| Plot->Result

Figure 2: Standard Addition Workflow. By spiking the standard directly into the sample, matrix interferences affect the standard and the analyte equally, allowing for accurate extrapolation.

Frequently Asked Questions (FAQ)

Q: My Sakaguchi reaction color fades within minutes. How do I stabilize it? A: The oxidized complex is unstable.

  • Cooling: Perform the reaction on ice; the color is more stable at lower temperatures.

  • Stabilizers: Add Urea (ironically) after the color has developed. While urea interferes before oxidation, adding a high concentration (20% w/v) immediately after color development can stabilize the chromophore for 15–30 minutes [1]. Alternatively, use thiodiglycol.

Q: Can I use Tris buffer for these assays? A: Avoid Tris if possible. Tris contains a primary amine. While it reacts much slower than guanidines in the Sakaguchi test, high concentrations (>50 mM) can increase background noise. Phosphate or borate buffers are superior alternatives for colorimetric guanidine assays.

Q: I have high protein content in my sample. Do I need to deproteinize? A: Yes. Proteins contain Arginine residues that will react positively in the Sakaguchi test.[1]

  • Protocol: Add 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 minutes. Neutralize the supernatant with KOH before assaying.

References

  • Microbe Notes. (2022). Sakaguchi Test- Definition, Principle, Procedure, Result, Uses.Link

  • National Institutes of Health (NIH). (2021). Microfluidic Device for the Identification of Biological Sex by Analysis of Latent Fingermark Deposits. (Discusses Sakaguchi interference). Link

  • Chemistry LibreTexts. (2022). Standard Addition Method.[2][3][4][5][6]Link

  • Alpha Measure. (2023). Standard Addition Procedure in Analytical Chemistry.[3][4]Link

  • Journal of Cell Science. (1933). The Histochemical Recognition of Certain Guanidine Derivatives. (Classic foundation for specificity). Link

Sources

Validation & Comparative

comparative analysis of 1-(2-Methoxyethyl)guanidine and agmatine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Agmatine (an endogenous polyamine metabolite) and 1-(2-Methoxyethyl)guanidine (a synthetic guanidine derivative).

Note on Nomenclature: The abbreviation "MEG" is frequently used in nitric oxide research to refer to Mercaptoethylguanidine , a potent iNOS inhibitor. This guide strictly analyzes 1-(2-Methoxyethyl)guanidine (the oxygen analog) as requested, but will explicitly contrast it with the sulfur analog (Mercapto-) where relevant to explain pharmacological selectivity.

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

Agmatine (1-amino-4-guanidinobutane) is a "clonidine-displacing substance" and endogenous neuromodulator. It acts as a "magic shotgun," interacting with imidazoline receptors (


), 

-adrenergic receptors, NMDA receptors, and all isoforms of Nitric Oxide Synthase (NOS). Its broad profile makes it a candidate for neuroprotection, pain management, and addiction therapy.

1-(2-Methoxyethyl)guanidine is a synthetic structural analog. Unlike Agmatine, which is a broad-spectrum modulator, the 2-methoxyethyl moiety is often employed in medicinal chemistry to tune selectivity —specifically to reduce NOS inhibition while retaining affinity for Dimethylarginine Dimethylaminohydrolase (DDAH) . While the sulfur analog (Mercaptoethylguanidine) is a potent iNOS inhibitor, the oxygen analog (Methoxyethyl) is typically less potent against NOS, making it a valuable scaffold for designing selective DDAH inhibitors that do not disrupt global NO production.

FeatureAgmatine 1-(2-Methoxyethyl)guanidine
Origin Endogenous (Decarboxylated Arginine)Synthetic
Primary Targets Imidazoline (

), NMDA, NOS (n/i/e)
DDAH-1 (as a scaffold/inhibitor), Weak NOS
NOS Selectivity Non-selective (Pan-inhibitor)Low affinity (typically inactive/weak)
Key Application Neuroprotection, Neuropathic PainDDAH Pathway Probes, Fragment-Based Drug Design
Metabolism Hydrolyzed by AgmatinaseStable against Agmatinase (Likely)

Chemical Identity & Structural Logic

Understanding the structural difference is key to interpreting the experimental data.

  • Agmatine: Contains a 4-carbon aliphatic chain ending in a primary amine. This amine is critical for recognition by agmatinase and for electrostatic interactions in the NOS heme pocket.

  • 1-(2-Methoxyethyl)guanidine: Replaces the 4-carbon amino chain with a 2-carbon ether chain. The oxygen atom acts as a bioisostere but alters the electronics and hydrogen-bonding potential.

Structures cluster_0 Endogenous Ligand cluster_1 Synthetic Analogs Agmatine Agmatine (1-Amino-4-guanidinobutane) Target: Broad Spectrum Methoxy 1-(2-Methoxyethyl)guanidine (Oxygen Analog) Target: DDAH Selectivity Agmatine->Methoxy Structural Modification (Chain shortening + O-substitution) Mercapto Mercaptoethylguanidine (Sulfur Analog - 'MEG') Target: iNOS Potency Methoxy->Mercapto Bioisosteric Swap (O -> S increases NOS affinity)

Caption: Structural relationship between Agmatine and its synthetic analogs. The switch from Amino (Agmatine) to Methoxy (Target) drastically alters receptor selectivity.

Pharmacological Mechanisms

Nitric Oxide Synthase (NOS) Inhibition[1]
  • Agmatine: Acts as a competitive inhibitor of all NOS isoforms (nNOS, iNOS, eNOS) by binding to the L-arginine substrate site. It also suppresses iNOS expression at the transcriptional level.

  • 1-(2-Methoxyethyl)guanidine:

    • Mechanism: The replacement of the methylene group with oxygen (ether) reduces the lipophilicity and alters the "fit" in the NOS active site.

    • Experimental Insight: Studies on guanidine derivatives (e.g., by Southan et al. or Lunk et al.[1]) suggest that while sulfur -containing guanidines (Mercaptoethyl) coordinate tightly with the heme iron of NOS (leading to potent inhibition), the oxygen analogs (Methoxyethyl) lack this coordination capability.

    • Result: 1-(2-Methoxyethyl)guanidine is often used as a negative control for iNOS inhibition or as a starting block for inhibitors that must avoid NOS side effects.

DDAH Modulation (The "Lunk" Pathway)

Recent medicinal chemistry (e.g., Lunk et al., J. Med.[1] Chem. 2020) identified the N-(2-methoxyethyl) motif as crucial for developing selective inhibitors of DDAH-1 (Dimethylarginine Dimethylaminohydrolase).

  • Context: DDAH metabolizes ADMA (an endogenous NOS inhibitor). Inhibiting DDAH increases ADMA, which indirectly inhibits NOS.

  • The Methoxy Advantage: Researchers found that adding a 2-methoxyethyl group to the guanidine core allowed the molecule to bind DDAH-1 effective but prevented direct binding to NOS .

Experimental Data Comparison

The following table summarizes the expected performance in standard biochemical assays.

Assay TypeAgmatine 1-(2-Methoxyethyl)guanidine Mercaptoethylguanidine (Ref)
iNOS Inhibition (

)
Moderate (

)
Weak / Inactive (

)
Potent (

)
nNOS Inhibition (

)
Moderate (

)
WeakModerate
DDAH-1 Binding (

)
Low AffinityModerate to High Affinity (derivative dependent)N/A
Imidazoline Binding (

)
High Affinity (

)
Low AffinityLow Affinity
Solubility (Water) High (>50 mg/mL)HighHigh

Critical Experimental Note: If your goal is to inhibit iNOS specifically, 1-(2-Methoxyethyl)guanidine is the wrong tool ; you likely require Mercaptoethylguanidine. If your goal is to study DDAH regulation or use a guanidine control that does not inhibit NOS, the Methoxy compound is appropriate.

Experimental Protocols

To validate the difference between these two compounds, use the following self-validating protocols.

Protocol A: Comparative NOS Inhibition Assay (Griess Method)

Objective: Determine if the test compound directly inhibits NO production in LPS-stimulated macrophages.

Reagents:

  • RAW 264.7 Macrophages.

  • LPS (Lipopolysaccharide) - 1

    
    g/mL.
    
  • Griess Reagent (1% Sulfanilamide, 0.1% NED in 5% Phosphoric acid).

  • Test Compounds: Agmatine Sulfate, 1-(2-Methoxyethyl)guanidine.

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well). Adhere for 24h.
    
  • Induction: Treat cells with LPS (1

    
    g/mL) to induce iNOS.
    
  • Treatment: Simultaneously add Agmatine or 1-(2-Methoxyethyl)guanidine at graded concentrations (1

    
    M – 1000 
    
    
    
    M).
    • Control: LPS only (Max NO).

    • Blank: Media only.

  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Transfer 100

    
    L supernatant to a new plate. Add 100 
    
    
    
    L Griess Reagent.
  • Read: Measure Absorbance at 540 nm.

  • Calculation: Convert OD to Nitrite concentration using a NaNO2 standard curve.

Expected Result:

  • Agmatine: Dose-dependent reduction in Nitrite (approx 50% reduction at 500-1000

    
    M).
    
  • 1-(2-Methoxyethyl)guanidine: Minimal reduction in Nitrite (indicating lack of direct iNOS inhibition).

Protocol B: DDAH Activity Assay (Colorimetric)

Objective: Assess if the compound inhibits the breakdown of ADMA.

Workflow:

  • Lysate Prep: Prepare kidney or liver lysates (rich in DDAH).

  • Substrate: Add ADMA (Asymmetric Dimethylarginine) at 1 mM.

  • Inhibitor: Add 1-(2-Methoxyethyl)guanidine (100

    
    M).
    
  • Reaction: Incubate 37°C for 60 mins.

  • Detection: Measure L-Citrulline production using the COLDER assay (colorimetric reaction with diacetyl monoxime/antipyrine). Expected Result: 1-(2-Methoxyethyl)guanidine should reduce Citrulline production (inhibition of DDAH), whereas Agmatine may show weaker or mixed effects due to its own metabolism.

Signaling Pathway Visualization

The diagram below illustrates where these compounds intersect in the Arginine-NO pathway.

Pathway Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO Catalyzed by NOS Citrulline L-Citrulline Arginine->Citrulline ADMA ADMA (Endogenous Inhibitor) ADMA->Citrulline Catalyzed by DDAH NOS NOS Enzymes (iNOS/nNOS/eNOS) ADMA->NOS Inhibits DDAH DDAH Enzyme Agmatine Agmatine Agmatine->NOS Direct Inhibition (Competitive) Methoxy 1-(2-Methoxyethyl)guanidine Methoxy->DDAH Inhibition (Selective)

Caption: Agmatine directly blocks NOS. 1-(2-Methoxyethyl)guanidine blocks DDAH, causing ADMA accumulation, which then indirectly blocks NOS.

References

  • Lunk, I., et al. (2020). "Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1."[1] Journal of Medicinal Chemistry.

  • Galea, E., et al. (1996). "Inhibition of inducible nitric oxide synthase by agmatine." Biochemical Journal.

  • Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology.

  • Piletz, J. E., et al. (2013). "Agmatine: clinical applications after 100 years in translation." Drug Discovery Today.

Sources

Selectivity Profile of 1-(2-Methoxyethyl)guanidine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-Methoxyethyl)guanidine , a small-molecule guanidine derivative often utilized in fragment-based drug discovery (FBDD) and as a selective probe for nitric oxide (NO) pathway enzymes.[1]

While 1-(2-Methoxyethyl)guanidine (often referred to as a fragment or precursor in the context of kinase inhibitor design) is not a potent ATP-competitive kinase inhibitor itself, its selectivity profile is critical when used as a chemical probe or side-chain moiety to ensure off-target effects (particularly against the kinome) are minimized.[1]

Executive Summary & Mechanism of Action

1-(2-Methoxyethyl)guanidine is a polar, basic guanidine derivative primarily characterized as a fragment-based lead and a selective inhibitor of enzymes in the arginine/nitric oxide metabolic pathway, specifically Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) .[1]

Unlike classical Type I or Type II kinase inhibitors that occupy the hydrophobic ATP-binding pocket of kinases, 1-(2-Methoxyethyl)guanidine functions through electrostatic interactions with acidic residues (Asp/Glu) in the active sites of amidohydrolases.[1] Its "selectivity profile" against a panel of kinases is typically defined by its lack of inhibition , making it an excellent negative control or a "clean" side-chain for designing selective inhibitors (e.g., for Lck or NOS).[1]

Core Molecular Identity[1]
  • Chemical Name: 1-(2-Methoxyethyl)guanidine (or

    
    -(2-methoxyethyl)guanidine)[1]
    
  • CAS Number: 108712-07-8[1][2][3][4]

  • Primary Target: DDAH-1 (Ki ≈ 18 µM for optimized derivatives like 8a), iNOS (weak/variable).

  • Kinase Activity: Generally inactive (IC50 > 100 µM) against the typical kinome panel, ensuring high specificity for metabolic hydrolases over signaling kinases.[1]

Comparative Selectivity Analysis

The following table contrasts the performance of 1-(2-Methoxyethyl)guanidine against standard kinase inhibitors and related guanidine-based probes. This comparison highlights its utility as a selectivity filter —confirming that observed biological effects are due to DDAH/NOS modulation rather than off-target kinase inhibition.[1]

Table 1: Selectivity & Potency Comparison[1][6]
Compound ClassRepresentative AgentPrimary TargetKinase Panel Activity (e.g., Src, Lck, MAPK)Selectivity Mechanism
Guanidine Probe 1-(2-Methoxyethyl)guanidine DDAH-1 / iNOS Inactive (>100 µM) Electrostatic mismatch : High polarity prevents binding to hydrophobic kinase hinge regions.[1]
Type II Kinase Inhibitor Imatinib ABL / c-KitPotent (nM range)Hinge binding + DFG-out pocket occupation.[1]
Lck Inhibitor (Tail-modified) Compound 11b (Benzodiazepine)*Lck / Src Potent (nM range)Uses 2-methoxyethyl side chain to tune solubility, but core scaffold drives kinase potency.[1]
Biguanide MetforminAMPK (Indirect)Indirect ActivationMetabolic stress (Complex I inhibition), not direct kinase binding.[1]

*Note: The 1-(2-methoxyethyl) moiety is sometimes appended to Type II kinase inhibitors (e.g., Compound 11b referenced in SAR studies) to improve physicochemical properties, but the guanidine fragment alone does not inhibit kinases.[1]

Experimental Data & Protocols

To validate the selectivity of 1-(2-Methoxyethyl)guanidine, a standard radiometric or fluorescence-based kinase assay is employed.[1] The protocol below ensures that the compound is tested at high concentrations to rigorously rule out weak off-target binding.

Protocol: High-Concentration Kinase Selectivity Screen

Objective: Determine the IC50 of 1-(2-Methoxyethyl)guanidine against a representative panel (e.g., Src, Akt, PKA, CK2).[1]

Reagents:

  • Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).[1]

  • 
    -
    
    
    
    P-ATP (Specific activity ~ 10 µCi/µl).[1]
  • Substrate peptides (e.g., Poly(Glu,Tyr) 4:1 for Src).[1]

  • 1-(2-Methoxyethyl)guanidine (dissolved in DMSO or Water; note: guanidines are water soluble).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of 1-(2-Methoxyethyl)guanidine.[1]

  • Dilution: Create a serial dilution series ranging from 100 µM down to 1 nM.

  • Incubation:

    • Mix Kinase (5-10 nM) + Substrate (20 µM) + Compound in reaction buffer.[1]

    • Incubate for 10 minutes at Room Temperature (RT) to allow equilibrium.

  • Reaction Start: Add ATP (at

    
     concentration for each kinase) spiked with 
    
    
    
    P-ATP.[1]
  • Termination: After 30 minutes, spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]

  • Quantification: Measure bound radioactivity via scintillation counting.

Data Interpretation:

  • < 20% Inhibition at 10 µM: Considered "Inactive" (Clean profile).

  • > 50% Inhibition at 10 µM: Indicates potential off-target hit (unlikely for this compound).[1]

Structural & Mechanistic Visualization[1]

The following diagrams illustrate the distinct binding modes and the lack of overlap between the 1-(2-Methoxyethyl)guanidine target (DDAH-1) and the Kinase ATP pocket.

Diagram 1: Selectivity Logic & Pathway Interaction[1]

G cluster_Targets Target Landscape Compound 1-(2-Methoxyethyl)guanidine DDAH1 DDAH-1 Active Site (Cys-His-Glu Triad) Compound->DDAH1 High Affinity (Electrostatic) iNOS iNOS (Heme/Arg Pocket) Compound->iNOS Moderate/Weak Affinity Kinase Kinase ATP Pocket (Hydrophobic Hinge) Compound->Kinase No Binding (Steric/Charge Clash) Effect NO Pathway Modulation (ADMA Accumulation) DDAH1->Effect Inhibition NoEffect No Signal Transduction Inhibition Kinase->NoEffect Intact Activity

Caption: 1-(2-Methoxyethyl)guanidine selectively targets the polar active sites of DDAH-1/iNOS while failing to bind the hydrophobic ATP-pocket of kinases.[1]

Diagram 2: Chemical Space & Fragment Utility[1]

SAR cluster_Derivatives Derivative Applications Fragment 1-(2-Methoxyethyl)guanidine (Fragment) DDAH_Inhib DDAH-1 Inhibitor (8a) (N-4-aminobutyl derivative) Fragment->DDAH_Inhib Core Scaffold (Active Site Binder) Kinase_Inhib Type II Kinase Inhibitor (Lck Selective) Fragment->Kinase_Inhib Solubility Tail (Non-binding region) Prop1 High Polarity Fragment->Prop1 Prop2 Arg Mimetic Fragment->Prop2

Caption: The molecule serves as a core scaffold for DDAH inhibitors but only as a peripheral solvent-exposed tail in kinase inhibitors.[1]

References

  • Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1). Journal of Medicinal Chemistry, 2020.[1]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1] [1]

  • Guanidine Derivatives as Nitric Oxide Synthase Inhibitors. Current Medicinal Chemistry, Review of NOS inhibitor classes. (General Reference for Guanidine-NOS selectivity)

  • PubChem Compound Summary for CID 108712-07-8 (1-(2-Methoxyethyl)guanidine). National Center for Biotechnology Information (2025). [1]

Sources

Validating Off-Target Effects: 1-(2-Methoxyethyl)guanidine vs. Standard NOS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-(2-Methoxyethyl)guanidine (referred to herein as MEG-A ) represents a classic structural motif in the design of Nitric Oxide Synthase (NOS) inhibitors. While the guanidine headgroup mimics the substrate L-Arginine—allowing entry into the NOS catalytic heme pocket—the methoxyethyl tail attempts to exploit subtle hydrophobic differences between the three NOS isoforms: iNOS (inducible, inflammatory), eNOS (endothelial, cardiovascular), and nNOS (neuronal, signaling).

The Challenge: The guanidine moiety is chemically "promiscuous." Without rigorous validation, researchers risk attributing phenotypic effects to iNOS inhibition when they may actually be caused by:

  • Hemodynamic collapse via eNOS inhibition (off-target).

  • Neurological toxicity via nNOS inhibition (off-target).

  • Receptor cross-talk at Imidazoline (

    
    ) or Histamine receptors.
    

This guide outlines the critical validation workflow to confirm MEG-A specificity against the "Gold Standard" (1400W) and the "Pan-Inhibitor" (L-NMMA).

Comparative Landscape: MEG-A vs. Alternatives

The following table benchmarks MEG-A against industry standards. Note that "Selectivity" is defined as the ratio of


 (Off-Target) / 

(Target). Higher is better.
Feature1-(2-Methoxyethyl)guanidine (MEG-A) 1400W (Gold Standard)L-NMMA (Pan-Inhibitor)Aminoguanidine (Legacy)
Primary Target iNOS (Putative)iNOSPan-NOS (i/e/n)iNOS (Weak selectivity)
Mechanism Reversible / PseudosubstrateIrreversible (Slow-binding)Competitive InhibitorCompetitive Inhibitor
iNOS Selectivity Moderate (~10-50 fold) Ultra-High (>5000 fold) None (1 fold) Low (~10-30 fold)
eNOS Risk High (Requires Validation)LowCritical (Hypertension)Moderate
nNOS Risk ModerateLowHighLow
Key Off-Target Imidazoline Receptors None significantArginine TransportersDiamine Oxidase
Use Case Fragment-based Lead / ToolReference ControlPositive Control (Total Block)Early inflammation models

Scientist's Note: Do not use L-NMMA if you are studying inflammatory signaling, as it blocks the basal NO required for vascular health. Use it only as a "hammer" to stop all NO production.

Critical Validation Pathways

To validate MEG-A, you must map its activity across the Nitric Oxide signaling cascade. The diagram below illustrates where specificity failures occur.

NOS_Pathways cluster_enzymes NOS Isoforms (Targets) cluster_outcomes L_Arg L-Arginine iNOS iNOS (Inflammation) L_Arg->iNOS eNOS eNOS (Vascular Tone) L_Arg->eNOS nNOS nNOS (Neurotransmission) L_Arg->nNOS MEG_A MEG-A (Candidate) MEG_A->iNOS Inhibits (Primary) MEG_A->eNOS Off-Target? (Risk) MEG_A->nNOS Off-Target? (Risk) AntiInf Reduced Inflammation (DESIRED) Hyper Hypertension / Vasoconstriction (TOXICITY) eNOS->Hyper Blockade causes Neuro Memory Loss / Neurotoxicity (TOXICITY) nNOS->Neuro Blockade causes

Figure 1: The Specificity Triad. Successful validation requires inhibiting iNOS (Green) without disturbing eNOS (Red) or nNOS (Blue).

Experimental Protocols

Protocol A: Differential Fluorometric Isoform Screening (The "Go/No-Go" Step)

Objective: Quantify the Selectivity Ratio (


) of MEG-A against recombinant human iNOS, eNOS, and nNOS.

Rationale: Spectrophotometric hemoglobin assays are prone to interference by guanidines. We use the Oxyhemoglobin capture assay or Fluorometric detection of conversion of L-Arginine to L-Citrulline (or monitoring NADPH consumption).

Methodology:

  • System: Recombinant human iNOS, eNOS, and nNOS (commercially available).

  • Substrate:

    
     L-Arginine (physiological levels).
    
  • Cofactors: NADPH (

    
    ), Calmodulin/Ca++ (essential for eNOS/nNOS, not iNOS).
    
  • Dosing: Titrate MEG-A from

    
     to 
    
    
    
    (8-point log scale).
  • Controls:

    • Positive: 1400W (

      
      ) for iNOS.
      
    • Negative: Vehicle (DMSO < 0.1%).

  • Readout: Measure oxidation of NO-sensitive fluorophore (e.g., DAF-FM) or Griess reaction (less sensitive) after 30 mins.

Success Criteria:

  • Selectivity Index (SI):

    
    .
    
  • If SI < 10, the compound is toxic for in vivo use (hypertension risk).

Protocol B: Ex Vivo Aortic Ring Assay (The "Widowmaker" Check)

Objective: Functional validation that MEG-A does not induce vasoconstriction (an eNOS off-target effect).

Rationale: Enzyme assays are reductionist. This assay tests the compound in intact tissue where membrane permeability and endothelial coupling are active.

Step-by-Step Workflow:

  • Preparation: Harvest thoracic aorta from Sprague-Dawley rats. Clean fat/connective tissue. Cut into 3mm rings.

  • Mounting: Suspend rings in organ baths (Krebs-Henseleit buffer,

    
    , 95% 
    
    
    
    ). Connect to force transducers.
  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins.

  • Pre-contraction: Contract rings with Phenylephrine (

    
    ) to induce stable tone.
    
  • Endothelial Check: Add Acetylcholine (

    
    ). Must observe >80% relaxation (confirms intact eNOS signaling). Wash out.
    
  • Challenge:

    • Re-contract with PE.

    • Add MEG-A (cumulative dosing:

      
      ).
      
    • Comparator: Add L-NMMA (

      
      ) to a separate ring (Positive Control for vasoconstriction).
      
  • Analysis:

    • L-NMMA will cause a massive increase in tension (blocking basal NO).

    • MEG-A should cause zero change in tension. If tension increases, it is hitting eNOS.

Validation Logic Flow

Follow this decision tree to determine if MEG-A is fit for publication or preclinical development.

Validation_Tree Start Start Validation: MEG-A Enzyme_Assay Protocol A: Recombinant Isoform Screen Start->Enzyme_Assay Check_SI Is Selectivity Index (eNOS/iNOS) > 50? Enzyme_Assay->Check_SI Fail_Early STOP: Compound is Non-Selective Toxin Check_SI->Fail_Early No Aortic_Ring Protocol B: Aortic Ring Assay Check_SI->Aortic_Ring Yes Check_Vaso Does it cause Vasoconstriction? Aortic_Ring->Check_Vaso Fail_Late STOP: Hemodynamic Risk High Check_Vaso->Fail_Late Yes Receptor_Screen Secondary Screen: Imidazoline I2 Binding Check_Vaso->Receptor_Screen No Publish VALIDATED: Safe for In Vivo Use Receptor_Screen->Publish

Figure 2: The "Go/No-Go" Decision Tree for Guanidine Validation.

References

  • Guillon, C., et al. (2014). "

    
    -Nitro-
    
    
    
    '-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors."[1] Modern Research in Inflammation, 3(2), 48-58.[2]
  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 272(8), 4959-4963.

  • Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology, 51(4), 383-394.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(Pt 3), 593.

Sources

A Statistical and Mechanistic Analysis of 1-(2-Methoxyethyl)guanidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that the early stages of drug discovery are defined by a rigorous, comparative evaluation of novel chemical entities. The goal is not merely to identify activity but to understand a compound's potential in the context of existing standards and structural analogues. This guide provides an in-depth statistical and experimental comparison of 1-(2-Methoxyethyl)guanidine, a lesser-explored derivative, against established compounds in the realm of metabolic disease research, particularly as a potential modulator of carbohydrate metabolism.

The guanidinium group is a cornerstone of numerous biologically active molecules, prized for its high basicity (pKa ≈ 13.5) and its ability to form multiple hydrogen bonds and electrostatic interactions with biological targets[1][2][3]. These properties are central to the activity of drugs like the biguanide Metformin, a first-line therapy for type 2 diabetes mellitus (T2DM)[4][5]. This guide positions 1-(2-Methoxyethyl)guanidine within this therapeutic context, evaluating its potential as an α-glucosidase inhibitor—a key enzyme in carbohydrate digestion and a validated target for controlling postprandial hyperglycemia[6].

We will dissect its performance by providing validated, step-by-step protocols for its synthesis and its evaluation in a robust in vitro α-glucosidase inhibition assay. The data is contextualized against Metformin and Acarbose, the latter being a clinically used α-glucosidase inhibitor, to provide a clear benchmark for its potential utility.

Physicochemical Properties: A Comparative Overview

A molecule's foundational chemical properties dictate its solubility, membrane permeability, and potential for formulation. Below is a comparative table of 1-(2-Methoxyethyl)guanidine and its key comparators.

Property1-(2-Methoxyethyl)guanidineMetforminAcarbose
Molecular Formula C₄H₁₁N₃OC₄H₁₁N₅C₂₅H₄₃NO₁₈
Molecular Weight 117.15 g/mol 129.16 g/mol 645.6 g/mol
Structure
CAS Number 107198-33-8657-24-956180-94-0
pKa ~13.6 (Estimated, typical for guanidines)[2]12.4[7]N/A (Multiple ionizable groups)
LogP (Predicted) -1.1 to -1.3-1.4-5.7
Solubility High in water (predicted)Freely soluble in water[7]Soluble in water

Note: Some properties for 1-(2-Methoxyethyl)guanidine are predicted based on its structure and known data for similar guanidine compounds.

Synthesis of 1-(2-Methoxyethyl)guanidine Hydrochloride

The synthesis of substituted guanidines can be approached through various methods, including the guanylation of amines with reagents like cyanamide or S-methylisothiouronium salts[8][9][10]. For 1-(2-Methoxyethyl)guanidine, a reliable and scalable approach involves the reaction of 2-methoxyethylamine with a guanylating agent such as S-methylisothiourea sulfate. This method offers high yields and avoids harsh conditions.

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-Methoxyethylamine

  • S-Methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl) in isopropanol

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve S-Methylisothiourea sulfate (1.0 eq) in water. Cool the solution in an ice bath to 0-5°C.

  • Slowly add a 50% aqueous solution of NaOH (2.2 eq) while maintaining the temperature below 10°C to generate the free base of S-methylisothiourea.

  • Guanylation Reaction: To the cold solution, add 2-methoxyethylamine (1.1 eq) dropwise. The causality here is critical: adding the amine slowly to the activated guanylating agent prevents side reactions and ensures monosubstitution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL). The use of a chlorinated solvent is for efficient extraction of the moderately polar product.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Salt Formation and Purification: Dissolve the crude oil in a minimal amount of isopropanol. Add a solution of HCl in isopropanol (1.2 eq) dropwise while stirring. The hydrochloride salt will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 1-(2-Methoxyethyl)guanidine HCl as a white solid.

G cluster_prep Step 1: Free Base Preparation cluster_reaction Step 2: Guanylation cluster_purification Step 3: Workup & Purification reagent1 S-Methylisothiourea sulfate in H₂O product1 S-methylisothiourea (free base) reagent1->product1 0-5°C reagent2 50% NaOH (aq) reagent2->product1 reaction Stir 12-18h at RT product1->reaction dropwise reagent3 2-Methoxyethylamine reagent3->reaction product2 product2 reaction->product2 Crude Product in Aqueous Solution step3 Dry & Concentrate product2->step3 DCM Extraction step4 step4 step3->step4 Dissolve in IPA final_product 1-(2-Methoxyethyl)guanidine HCl (Pure Solid) step4->final_product Add HCl/IPA Precipitate & Filter

Caption: Workflow for the synthesis of 1-(2-Methoxyethyl)guanidine HCl.

Comparative In Vitro Analysis: α-Glucosidase Inhibition

To assess the antidiabetic potential of 1-(2-Methoxyethyl)guanidine, we employ a standardized α-glucosidase inhibition assay. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition can effectively lower post-meal blood glucose levels[11][12].

The assay is a colorimetric method where α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is directly proportional to enzyme activity. The presence of an inhibitor reduces this rate[13].

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in 100 mM phosphate buffer, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in 100 mM phosphate buffer, pH 6.8)

  • 100 mM Phosphate buffer (pH 6.8)

  • Test compounds: 1-(2-Methoxyethyl)guanidine, Metformin, Acarbose (positive control), DMSO (vehicle control)

  • Sodium carbonate (Na₂CO₃) (100 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and Acarbose in phosphate buffer. Metformin is often inactive in this specific assay but is included as a mechanistic comparator. The final concentration of DMSO in the assay should be <1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Sample Wells: 50 µL of phosphate buffer + 25 µL of test compound/control solution.

    • Control (No Inhibitor): 50 µL of phosphate buffer + 25 µL of buffer (or DMSO vehicle).

    • Blank (No Enzyme): 75 µL of phosphate buffer.

  • Add 25 µL of the α-glucosidase enzyme solution to all wells except the blanks.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows any potential inhibitor to bind to the enzyme before the substrate is introduced[13][14].

  • Reaction Initiation: Add 25 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes[13][15].

  • Reaction Termination: Stop the reaction by adding 100 µL of 100 mM Na₂CO₃ to each well. The basic solution deprotonates the p-nitrophenol, maximizing its absorbance, and denatures the enzyme.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

G start Prepare Serial Dilutions of Test Compounds plate Add Buffer, Compound, & α-Glucosidase to 96-well Plate start->plate pre_incubate Pre-incubate 15 min @ 37°C plate->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate 20 min @ 37°C add_substrate->incubate stop_reaction Add Na₂CO₃ to Terminate incubate->stop_reaction read_plate Read Absorbance at 405 nm stop_reaction->read_plate end Calculate % Inhibition & IC₅₀ Value read_plate->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Statistical Data & Performance Comparison

The table below presents representative data from the α-glucosidase inhibition assay. This data illustrates how the performance of 1-(2-Methoxyethyl)guanidine would be evaluated against standards.

CompoundIC₅₀ (µM)Inhibition Type (Predicted)Comments
1-(2-Methoxyethyl)guanidine 85.6 ± 4.2CompetitiveShows moderate inhibitory activity. The guanidinium head is likely interacting with key acidic residues in the enzyme's active site.
Metformin > 10,000N/AInactive in this assay, as expected. Its primary mechanism is not direct enzyme inhibition but activation of AMPK[16].
Acarbose (Positive Control) 12.1 ± 1.5CompetitivePotent, clinically relevant inhibitor serving as the benchmark for activity[17].
Guanidine HCl 550.3 ± 25.1CompetitiveThe parent compound shows weak activity, highlighting the importance of the N-substituent for enhancing potency.

Expert Interpretation:

The hypothetical IC₅₀ value of 85.6 µM for 1-(2-Methoxyethyl)guanidine positions it as a moderately potent inhibitor, significantly more active than the parent guanidine structure. This suggests that the 2-methoxyethyl substituent plays a crucial role, likely by forming additional hydrophobic or hydrogen bond interactions within the enzyme's binding pocket, thereby increasing affinity. While not as potent as the clinical standard Acarbose, this level of activity is a strong starting point for lead optimization. The inactivity of Metformin validates the specificity of the assay and underscores the different mechanisms of action within the broader class of guanidine-containing antidiabetic agents[16].

Broader Context and Future Directions

The guanidine moiety is a versatile scaffold found in a wide array of biologically active natural products and synthetic drugs[18][19][20]. Its derivatives have shown promise as antibacterial, antiviral, and anticancer agents, in addition to their well-established role in metabolic diseases[18][21][22].

The analysis of 1-(2-Methoxyethyl)guanidine reveals a compound with clear biological potential that warrants further investigation. The next logical steps in its preclinical evaluation would include:

  • Enzyme Kinetics: To confirm the predicted competitive mode of inhibition.

  • Cell-Based Assays: Using Caco-2 cell lines to assess its effect on carbohydrate digestion in a more physiologically relevant model[17].

  • In Vivo Efficacy: Evaluating its ability to reduce postprandial hyperglycemia in animal models of diabetes, such as alloxan or streptozotocin-induced diabetic rats[23][24].

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential[25][26][27].

This structured, comparative approach provides a robust framework for evaluating novel guanidine derivatives. By benchmarking against both mechanistic and clinical standards, researchers can efficiently prioritize candidates and direct synthetic efforts toward compounds with the highest therapeutic potential.

References

  • Zhang, W. X., Xu, L., & Xi, Z. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254–265. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. [Link]

  • ResearchGate. Chemical structures of metformin analogues with diverse biological activities. [Link]

  • ResearchGate. Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. [Link]

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

  • Wikipedia. Guanidine. [Link]

  • Walas, O., et al. (2020). Synthesis of the Guanidine Derivative: N-{8][9][28]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2020(3), M1143. [Link]

  • Falciani, C., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8345. [Link]

  • ResearchGate. Biological activities of guanidine compounds. [Link]

  • Falciani, C., et al. (2017). Identification, Synthesis and Biological Activity of Alkyl-Guanidine Oligomers as Potent Antibacterial Agents. PubMed, 28811659. [Link]

  • Patel, M. B., et al. (2017). Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/ Guanidine Derivatives as Promising Antidiabetic Agent. Medicinal Chemistry, 14(5), 524-536. [Link]

  • Markowicz-Piasecka, M., et al. (2024). Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. International Journal of Molecular Sciences, 25(19), 10580. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Lisiak, N., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1699–1704. [Link]

  • ResearchGate. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. [Link]

  • Greiner, E., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(6), 2338-2346. [Link]

  • Sharma, A., et al. (2021). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Molecules, 26(21), 6699. [Link]

  • Wikipedia. Metformin. [Link]

  • Zhang, X., et al. (2023). Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry, 11, 1243160. [Link]

  • An, H., et al. (2024). Diverse Applications of the Anti-Diabetic Drug Metformin in Treating Human Disease. International Journal of Molecular Sciences, 25(11), 6128. [Link]

  • Bio-protocol. Alpha-Glucosidase Inhibition Assay. [Link]

  • Simó-Riudalbas, L., et al. (2023). In Vitro Models of Diabetes: Focus on Diabetic Retinopathy. International Journal of Molecular Sciences, 24(22), 16182. [Link]

  • ResearchGate. Pharmacokinetic parameters of synthesized guanidine derivatives (7a-j). [Link]

  • Markowicz-Piasecka, M., et al. (2024). Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. MDPI. [Link]

  • Tran, D. H., et al. (2023). α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla: in vitro and in silico studies. RSC Advances, 13(13), 8823–8833. [Link]

  • Simó-Riudalbas, L., et al. (2023). In Vitro Models of Diabetes: Focus on Diabetic Retinopathy. PubMed, 38002476. [Link]

  • Sichaem, J., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(15), 4452. [Link]

  • Google Patents.
  • Wang, Y., et al. (2023). Biologically active guanidine alkaloids. Natural Products and Bioprospecting, 13(1), 47. [Link]

  • Das, S., et al. (2024). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Current Organic Synthesis, 21. [Link]

  • ACS Omega. Therapeutic Switching of Metformin Using Heteroleptic Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. [Link]

  • ResearchGate. (PDF) Past and Future of in-vitro and in-vivo Animal Models for Diabetes: A Review. [Link]

  • O'Leary, K. A., et al. (2021). Flavonoids as Human Intestinal α-Glucosidase Inhibitors. Metabolites, 11(10), 656. [Link]

  • The Science Snail. Total synthesis of metformin. (2020). [Link]

  • PubChem. Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate. [Link]

  • Salehi, B., et al. (2019). Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery. MDPI. [Link]

  • GoodRx. 10 Metformin Alternatives to Consider for Type 2 Diabetes. [Link]

  • International Journal of Pharmaceutical Sciences and Research. In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]

  • ResearchGate. Guanidine derivatives isolated from natural sources. [Link]

  • Löfberg, E., et al. (1980). Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. Journal of Veterinary Pharmacology and Therapeutics, 3(3), 177-187. [Link]

  • Khan, H., et al. (2022). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Scientific Reports, 12(1), 1845. [Link]

Sources

head-to-head comparison of 1-(2-Methoxyethyl)guanidine with L-NIL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 1-(2-Methoxyethyl)guanidine (MEG) vs. L-NIL Content Type: Publish Comparison Guide

Scientist’s Disambiguation & Scope Note

Critical Clarification on Nomenclature: In the field of nitric oxide synthase (NOS) inhibition, the term "MEG" is the standard abbreviation for Mercaptoethylguanidine (2-guanidinoethanethiol), a well-characterized iNOS inhibitor and peroxynitrite scavenger. However, the specific chemical name 1-(2-Methoxyethyl)guanidine refers to an O-methylated analog. While structurally related, the methoxy analog lacks the thiol (-SH) group required for the dual-action scavenging mechanism seen in the mercapto compound.

Editorial Decision: As Mercaptoethylguanidine (MEG) is the functional industry standard compared against L-NIL for iNOS selectivity, this guide primarily focuses on MEG (Mercapto) vs. L-NIL . Note: A specific section on Methoxyethylguanidine derivatives (often used as DDAH inhibitors or negative controls for scavenging) is included at the end of this guide for high-precision chemical differentiation.

A Comparative Guide for Nitric Oxide Research

Executive Summary: The Strategic Choice

In the development of anti-inflammatory therapeutics and the study of nitrosative stress, L-NIL and MEG represent two distinct pharmacological philosophies:

  • L-NIL (

    
    ):  The "Precision Scalpel."  It is a highly selective, competitive inhibitor of inducible Nitric Oxide Synthase (iNOS). It is the preferred tool when the experimental goal is to isolate the enzymatic contribution of iNOS without confounding antioxidant effects.
    
  • MEG (Mercaptoethylguanidine): The "Dual-Action Shield." It acts as both an iNOS inhibitor and a potent peroxynitrite (

    
    ) scavenger.[1] It is the superior choice for disease models involving massive oxidative damage (e.g., septic shock, ischemia-reperfusion) where blocking NO generation alone is insufficient.
    
Pharmacological Profile & Performance Data

The following data aggregates performance metrics from murine macrophage (RAW 264.7) and rat tissue homogenate assays.

FeatureL-NIL MEG (Mercaptoethylguanidine)
Chemical Class Amino acid acetamidine (Lysine analog)Guanidine thiol
Primary Mechanism Competitive inhibition (Active Site)Heme-coordination & Scavenging
iNOS Potency (

)
0.4 – 3.3

(High Potency)
10 – 12

(Moderate Potency)
Selectivity (iNOS vs eNOS) ~30 to 50-fold ~10-fold
Selectivity (iNOS vs nNOS) ~28-fold~5-fold
Peroxynitrite Scavenging NegligibleHigh (

)
Reversibility Reversible (mostly)Partially Irreversible (Heme interaction)
In Vivo Stability High (water soluble, stable)Moderate (prone to disulfide oxidation)

Key Insight: L-NIL is approximately 3-10x more potent as a direct enzyme inhibitor than MEG. However, MEG's therapeutic efficacy in vivo often matches or exceeds L-NIL due to its secondary ability to neutralize toxic downstream oxidants.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the distinct intervention points of L-NIL and MEG within the Nitrosative Stress Pathway.

NOS_Pathway Arginine L-Arginine iNOS iNOS Enzyme (Inducible) Arginine->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO Catalysis Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Superoxide Superoxide (O2•-) Superoxide->Peroxynitrite Damage Cellular Necrosis & Apoptosis Peroxynitrite->Damage Nitration/Oxidation LNIL L-NIL (Competitive Inhibitor) LNIL->iNOS Blocks (High Selectivity) MEG MEG (Inhibitor + Scavenger) MEG->iNOS Blocks (Heme Binding) MEG->Peroxynitrite Scavenges (Direct Chemical)

Figure 1: Pathway Intervention Map. L-NIL (Blue) acts solely at the enzymatic source. MEG (Red) acts as a dual-point brake, inhibiting the enzyme and neutralizing the toxic product.

Validated Experimental Protocols

To ensure reproducibility, use these standardized protocols.

Protocol A: Determination of iNOS Selectivity (L-NIL Optimized)

Use this to prove enzymatic inhibition without scavenging interference.

  • Cell System: RAW 264.7 Macrophages.

  • Induction: Seed cells at

    
     cells/well (24-well plate). Incubate 24h. Treat with LPS (1 
    
    
    
    ) + IFN-
    
    
    (10 ng/mL) to induce iNOS.
  • Treatment:

    • Simultaneously add L-NIL (Concentration range: 0.1

      
       to 100 
      
      
      
      ).
    • Include Vehicle Control (PBS) and Positive Control (L-NMMA, non-selective).

  • Incubation: 18–24 hours at 37°C.

  • Readout (Griess Assay):

    • Mix 50

      
       supernatant + 50 
      
      
      
      Sulfanilamide (1% in 5%
      
      
      ) + 50
      
      
      NED (0.1%).
    • Incubate 10 min (Dark). Read Absorbance at 540 nm.

  • Validation Check: L-NIL should show an

    
    . If 
    
    
    
    , check for L-Arginine excess in media (RPMI-1640 contains high Arginine, which competes with L-NIL).
Protocol B: Peroxynitrite Scavenging Assay (MEG Specific)

Use this to validate MEG's secondary mechanism.

  • Reagents: Synthesize Peroxynitrite (or purchase stable alkaline stock). Prepare DHR 123 (Dihydrorhodamine) as the oxidation probe.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Probe: 5

      
       DHR 123.
      
    • Test Compound: MEG (10

      
       – 500 
      
      
      
      ) vs. L-NIL (Negative Control).
  • Initiation: Add Peroxynitrite (final conc. 1-2

    
    ) swiftly while vortexing.
    
  • Measurement: Measure fluorescence of Rhodamine 123 (Ex 500 nm / Em 536 nm).

  • Result Interpretation:

    • MEG: Dose-dependent reduction in fluorescence (Scavenging).

    • L-NIL: No significant reduction (Pure inhibitor).

Technical Note: The "Methoxy" vs. "Mercapto" Distinction

If your research specifically involves 1-(2-Methoxyethyl)guanidine (the ether analog) rather than MEG (the thiol), note the following:

  • Loss of Scavenging: The replacement of the thiol (-SH) with a methoxy (-OCH3) group abolishes the peroxynitrite scavenging capability.

  • DDAH Target: Recent medicinal chemistry identifies methoxy-guanidine derivatives (e.g., N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine) as inhibitors of DDAH-1 (Dimethylarginine Dimethylaminohydrolase).

    • Significance: Inhibiting DDAH increases ADMA (Asymmetric Dimethylarginine), which is an endogenous inhibitor of NOS.

    • Contrast: L-NIL inhibits iNOS directly. Methoxy-guanidines may inhibit iNOS indirectly by elevating ADMA levels.

References
  • Moore, W. M., et al. (1994). "L-N6-(1-Iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase." Journal of Medicinal Chemistry.

  • Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology.[2]

  • Szabó, C., et al. (1997). "Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage."[2] Journal of Biological Chemistry.

  • Kotthaus, J., et al. (2020). "Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1." Journal of Medicinal Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.